17:0-18:1 PC-d5
説明
特性
分子式 |
C43H84NO8P |
|---|---|
分子量 |
779.1 g/mol |
IUPAC名 |
[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1/i39D2,40D2,41D |
InChIキー |
SXNXGNVZTLZDHE-VMXKQYCESA-N |
異性体SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
The Role of 17:0-18:1 PC-d5 in Advanced Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the deuterated phosphatidylcholine standard, 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5), in modern lipidomics research. As the field of lipidomics continues to expand, the demand for accurate and precise quantification of lipid species has become paramount. This guide provides a comprehensive overview of the application of this compound as an internal standard, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.
The Cornerstone of Quantitative Lipidomics: The Internal Standard
In mass spectrometry-based lipidomics, a multitude of factors can introduce variability into the analytical process, including sample extraction inefficiencies, matrix effects, and fluctuations in instrument response. To mitigate these variables and ensure the accuracy of quantitative data, the use of internal standards is an indispensable practice. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer.
This compound serves as an exemplary internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes. Its structure, featuring a heptadecanoic acid (17:0) and an oleic acid (18:1) fatty acyl chain, mirrors common endogenous PCs. The incorporation of five deuterium (B1214612) atoms (d5) in the glycerol (B35011) backbone provides a distinct mass shift, enabling its accurate detection alongside the non-labeled endogenous lipids. By adding a known amount of this compound to a sample prior to any processing steps, researchers can normalize the signal of the endogenous lipids to that of the internal standard, thereby correcting for experimental variations.
Quantitative Data for Method Development
The precise concentration of the internal standard is critical for accurate quantification. This compound is a component of several commercially available internal standard mixtures, such as the UltimateSPLASH™ ONE from Avanti Polar Lipids.
Table 1: Concentration of this compound in a Commercial Standard Mixture
| Parameter | Value | Reference |
| Product Name | UltimateSPLASH™ ONE Internal Standard for Lipidomic Analysis | [1] |
| Catalog Number | 330820L-1EA | [1] |
| Concentration of this compound | 150 µg/mL | [1] |
| Solvent | 1:1 Dichloromethane:Methanol (B129727) | [1] |
The final working concentration of the internal standard in a biological sample is a critical parameter that needs to be optimized based on the sample type and the expected concentration of the endogenous lipids.
Table 2: Recommended Working Concentrations of Deuterated Internal Standards in Plasma Lipidomics
| Sample Type | Recommended Spiking Concentration of Internal Standard Mix | Reference |
| Human Plasma | Addition of internal standard mix to a final concentration of ~0.2-1 µg/mL per analyte | [2] |
| Tissue Homogenate | Addition of 125 µL of a 160 ppm internal standard mix to 50 mg of tissue |
Performance Data:
The reliability of an internal standard is assessed by its recovery and the precision of the measurements. A study validating a lipidomics method using a deuterated internal standard mix reported the following performance metrics.
Table 3: Performance Metrics of a Validated Lipidomics Method Using Deuterated Internal Standards
| Parameter | Value | Reference |
| Recovery | 86.36% to 102.10% | [3] |
| Precision (RSD) | <15% | [2] |
Experimental Protocols
A robust and reproducible experimental protocol is essential for generating high-quality lipidomics data. The following is a detailed methodology for a typical lipidomics workflow using this compound as an internal standard.
1. Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)
This protocol is adapted from a widely used method for lipid extraction from plasma samples.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 20 µL of plasma.
-
Add 20 µL of the UltimateSPLASH™ ONE internal standard mixture (containing 150 µg/mL of this compound).
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 225 µL of cold methanol to the plasma-internal standard mixture.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 10 minutes at 4°C.
-
Add 188 µL of MS-grade water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
2. Sample Reconstitution and LC-MS/MS Analysis
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture.
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-6 min: 37% to 50% B
-
6-20 min: 50% to 85% B
-
20-22 min: 85% to 98% B
-
22-29 min: Hold at 98% B
-
29.1-32 min: Return to 37% B and equilibrate
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 783.6 (in positive mode, as [M+H]+)
-
Product Ion (m/z): 184.1 (choline headgroup fragment)
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 25-45 eV.
-
Visualizing the Lipidomics Workflow
To provide a clear understanding of the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The use of this compound as an internal standard is a cornerstone of accurate and reliable quantitative lipidomics. Its chemical similarity to endogenous phosphatidylcholines, combined with its isotopic distinction, allows for effective correction of analytical variability. By following well-defined experimental protocols and understanding the principles of internal standard-based quantification, researchers can generate high-quality lipidomics data, paving the way for new discoveries in disease biomarker research and drug development.
References
An In-depth Technical Guide to 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, a deuterated synthetic phospholipid. Due to the absence of direct experimental data for this specific molecule in peer-reviewed literature, this document infers its structure and properties based on the non-deuterated analog and related compounds. The primary application for this lipid is as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of phosphatidylcholines. This guide details its inferred molecular structure, physicochemical properties, and provides generalized experimental protocols for its use. Furthermore, it visualizes key concepts, including the molecular structure and its role in experimental workflows, using Graphviz diagrams to enhance comprehension for researchers in lipidomics and drug development.
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The specific composition of their fatty acyl chains influences membrane fluidity and function. 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a mixed-acyl PC containing an odd-chain saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position and a monounsaturated fatty acid (oleic acid, 18:1) at the sn-2 position.
The deuterated form, 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, is a stable isotope-labeled analog. Such labeled lipids are invaluable tools in lipidomics, serving as internal standards to correct for variations in sample extraction, processing, and mass spectrometric analysis. The incorporation of five deuterium (B1214612) atoms results in a distinct mass shift from its endogenous, non-labeled counterparts, enabling precise quantification without interfering with the measurement of the target analytes. The use of deuterated standards is essential for achieving high accuracy and reproducibility in complex biological samples.
Molecular Structure and Physicochemical Properties
The precise location of the five deuterium atoms in 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 is not definitively published. However, based on common synthesis patterns for deuterated lipid standards used in mass spectrometry, the deuterium atoms are typically located on the glycerol (B35011) backbone. This placement prevents their exchange under typical experimental conditions and provides a stable isotopic label. The inferred structure is presented below.
Caption: Inferred structure of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5.
Data Presentation
The following table summarizes the calculated and inferred physicochemical properties for both the deuterated lipid and its non-deuterated parent molecule. It is important to note that experimental values are not available, and these have been computed based on the chemical formula.
| Property | 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine | 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 | Data Source |
| Abbreviation | PC(17:0/18:1) | PC(17:0/18:1)-d5 | Common nomenclature |
| Molecular Formula | C₄₃H₈₄NO₈P | C₄₃H₇₉D₅NO₈P | Calculated |
| Molecular Weight ( g/mol ) | 774.12 | 779.15 | Calculated |
| Monoisotopic Mass (Da) | 773.5935 | 778.6249 | Calculated |
| Physical State | Solid (predicted) | Solid (predicted) | Inferred from similar lipids |
| Solubility | Soluble in chloroform (B151607), ethanol, DMSO | Soluble in chloroform, ethanol, DMSO | Inferred from similar lipids |
Experimental Protocols
While specific protocols for this molecule are not published, the following sections describe a general methodology for the use of deuterated lipid standards in a typical lipidomics workflow.
Sample Preparation and Lipid Extraction
A robust lipid extraction is critical for accurate quantification. The Folch or Bligh-Dyer methods are commonly employed.
-
Homogenization: Homogenize biological tissue or fluid (e.g., plasma, cell pellet) in a suitable solvent, typically methanol (B129727) or isopropanol, to quench enzymatic activity.
-
Internal Standard Spiking: Add a known amount of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 dissolved in an appropriate solvent (e.g., ethanol) to the homogenate. The amount added should be comparable to the expected concentration of the endogenous lipids of interest.
-
Solvent Partitioning: Add chloroform and water (or saline) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water is typically 2:1:0.8 (v/v/v).
-
Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the chromatographic system (e.g., methanol/isopropanol 1:1, v/v).
Chromatographic Separation and Mass Spectrometric Analysis
Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual lipid species.
-
Chromatography:
-
Column: A C18 or C30 reverse-phase column is typically used.
-
Mobile Phases: A gradient of aqueous and organic mobile phases is employed. For example, Mobile Phase A could be water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid, and Mobile Phase B could be acetonitrile/isopropanol (e.g., 90:10, v/v) with the same additives.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for phosphatidylcholines, which readily form [M+H]⁺ or [M+Na]⁺ adducts.
-
Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
MRM/SRM: On a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for quantification. A specific precursor-to-product ion transition is monitored for the analyte and the internal standard. For PCs, the product ion is often the phosphocholine (B91661) headgroup fragment (m/z 184.07).
-
Transition for PC(17:0/18:1): Q1: 774.6 (M+H)⁺ → Q3: 184.1
-
Transition for PC(17:0/18:1)-d5: Q1: 779.6 (M+H)⁺ → Q3: 184.1
-
-
Data Analysis: The peak area of the endogenous lipid is compared to the peak area of the deuterated internal standard. A calibration curve may be generated using a range of concentrations of the non-deuterated standard spiked with a fixed amount of the deuterated standard to determine the absolute concentration.
-
Visualizations of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate the experimental workflow and the conceptual role of this deuterated lipid.
Physical and chemical properties of deuterated phosphatidylcholines
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Phosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of deuterated phosphatidylcholines (PCs), lipids of significant interest in biophysical studies, structural biology, and pharmaceutical development. The strategic substitution of hydrogen with deuterium (B1214612) atoms in different parts of the PC molecule—namely the acyl chains, the glycerol (B35011) backbone, or the headgroup—offers a powerful tool for various analytical techniques by providing selective visualization without significantly altering the molecule's fundamental biochemical nature.[1][2]
Physical Properties of Deuterated Phosphatidylcholines
Deuteration can induce subtle yet significant changes in the physical properties of phosphatidylcholines, primarily due to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These alterations are particularly evident in the collective behavior of these lipids in membrane structures.
Phase Transition Behavior
One of the most notable effects of deuterating the acyl chains of phosphatidylcholines is a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). For saturated PCs, this reduction is consistently observed to be around 4.3 ± 0.1 °C compared to their protiated counterparts.[1][2][3] This phenomenon is attributed to the altered van der Waals interactions between the deuterated acyl chains.
Table 1: Effect of Acyl Chain Deuteration on the Main Phase Transition Temperature (Tm) of Saturated Phosphatidylcholines.
| Phosphatidylcholine | Protiated Tm (°C) | Chain-Deuterated Tm (°C) | ΔTm (°C) | Reference |
| DSPC (18:0) | ~55 | ~50.7 | -4.3 | [1][2] |
| DPPC (16:0) | ~41 | ~36.7 | -4.3 | [1][2] |
| DMPC (14:0) | ~24 | ~19.7 | -4.3 | [1][2] |
Membrane Structural Parameters
Deuteration also influences the structural organization of phosphatidylcholine bilayers, affecting parameters such as lamellar repeat spacing and bilayer thickness. The location of deuteration (acyl chains vs. headgroup) has opposing effects on these properties.[1][2][3]
-
Chain Deuteration: Leads to a reduction in both the lamellar repeat spacing and the overall bilayer thickness.[1][2][3]
-
Headgroup Deuteration: Results in an increase in both the lamellar repeat spacing and the bilayer thickness.[1][2][3]
Table 2: Qualitative Effects of Deuteration on Phosphatidylcholine Bilayer Structural Parameters.
| Deuteration Location | Effect on Lamellar Repeat Spacing | Effect on Bilayer Thickness |
| Acyl Chains | Decrease | Decrease |
| Headgroup | Increase | Increase |
Chemical Properties and Synthesis of Deuterated Phosphatidylcholines
The chemical properties of deuterated phosphatidylcholines are largely identical to their protiated analogs in terms of reactivity and participation in biochemical pathways. The primary distinction lies in their utility as tracers and probes in analytical methodologies.
Stability and Degradation
Deuterated phosphatidylcholines are subject to the same degradation pathways as their non-deuterated counterparts, primarily hydrolysis and oxidation. Hydrolysis can be catalyzed by phospholipase enzymes, leading to the formation of lysophosphatidylcholine (B164491) and a free fatty acid. While the fundamental degradation mechanisms remain unchanged, the kinetic isotope effect due to the stronger C-D bond can slightly slow down reactions where C-H bond cleavage is the rate-determining step.
Synthesis of Deuterated Phosphatidylcholines
There are two primary approaches for producing deuterated phosphatidylcholines: chemical synthesis and biosynthesis.[4]
-
Chemical Synthesis: This method allows for precise control over the location and extent of deuteration, enabling the creation of specifically labeled lipids.[4] However, the synthesis of unsaturated and mixed-acyl chain PCs can be complex.
-
Biosynthesis: This approach involves cultivating genetically modified microorganisms, such as Escherichia coli, in deuterated growth media.[4][5] By carefully controlling the deuterated components in the media (e.g., D₂O, deuterated glycerol, deuterated choline), it is possible to achieve selective deuteration of the headgroup, glycerol backbone, or fatty acyl tails.[4][5]
Experimental Protocols and Workflows
Deuterated phosphatidylcholines are instrumental in a variety of advanced analytical techniques. Below are overviews of common experimental workflows.
Biosynthesis and Purification of Deuterated Phosphatidylcholine
The following diagram outlines a typical workflow for the biosynthetic production and purification of deuterated PCs using a genetically modified E. coli strain.
Caption: Workflow for biosynthetic production and purification of deuterated phosphatidylcholines.
A detailed protocol for this process generally involves:
-
Culturing: Growing a genetically modified E. coli strain capable of producing PCs.[4]
-
Adaptation: Gradually adapting the bacterial culture to a deuterated minimal medium.[4]
-
Growth: Cultivating the adapted cells in a medium containing D₂O and specific deuterated carbon sources (e.g., d8-glycerol, d9-choline) to target deuteration to the glycerol backbone, acyl tails, or headgroup.[4]
-
Harvesting: Collecting the bacterial cells via centrifugation.[4]
-
Lipid Extraction: Extracting the total lipids from the cell pellet using a modified Bligh and Dyer method.[4]
-
Purification: Separating the deuterated PCs from other lipids using silica gel column chromatography.[4]
-
Characterization: Confirming the identity and deuteration level of the purified PCs using mass spectrometry and NMR.[4]
Analysis by Mass Spectrometry
Mass spectrometry (MS) is a crucial tool for identifying and quantifying deuterated PCs. The workflow often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Caption: A typical workflow for the analysis of deuterated phosphatidylcholines using LC-MS/MS.
Key steps in the mass spectrometry protocol include:
-
Sample Preparation: Extraction of lipids from the biological matrix.[6][7]
-
Liquid Chromatography: Separation of lipid species using a reverse-phase column (e.g., C30).[7] The mobile phases are typically acetonitrile/water and isopropanol/acetonitrile gradients with ammonium (B1175870) formate.[7]
-
Mass Spectrometry:
-
Full MS Scan: Performed at high resolution to determine the mass-to-charge ratio of the intact lipid ions.[7]
-
Tandem MS (MS/MS): Fragmentation of selected precursor ions to confirm the lipid class (e.g., detection of the characteristic phosphocholine (B91661) headgroup fragment at m/z 184) and determine the acyl chain composition.[6][8] For deuterated headgroups (e.g., with d9-choline), the characteristic fragment will be shifted (e.g., to m/z 193).[6][8]
-
Analysis by Neutron Scattering
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are particularly powerful for studying the structure of membranes containing deuterated lipids due to the large difference in neutron scattering length between hydrogen and deuterium.[9]
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutron scattering studies on dynamics of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Research Applications of 17:0-18:1 PC-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and research applications of the deuterated phosphatidylcholine, 17:0-18:1 PC-d5. This lipid standard is a valuable tool in the field of lipidomics, particularly for mass spectrometry-based quantitative analysis. This document outlines its commercial sources, experimental protocols for its use, and its relevance in studying cellular signaling pathways.
Commercial Availability of this compound
1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (this compound) is a high-purity, stable isotope-labeled internal standard commercially available from several reputable suppliers. It is primarily used for the accurate quantification of phosphatidylcholine species in complex biological samples by mass spectrometry. Below is a summary of its availability and key specifications.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Form | Concentration | Storage |
| Avanti Polar Lipids | This compound | 855681 | 2342575-55-5 | >99% (TLC) | Solution in Chloroform (B151607) | 1 mg/mL | -20°C |
| Merck (Sigma-Aldrich) | This compound, Avanti | 855681L | 2342575-55-5 | >99% (TLC) | Solution | 1 mg/mL | -20°C |
| MedChemExpress | This compound | HY-146838S | 2342575-55-5 | Not specified | Not specified | Not specified | -20°C |
Note: this compound is also a component of the UltimateSPLASH™ ONE internal standard mixture from Avanti Polar Lipids, which is designed for comprehensive lipidomic analysis.[1]
Experimental Protocols
The use of this compound as an internal standard is a critical component of quantitative lipidomics workflows. Below are detailed methodologies for lipid extraction and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a widely used method for the efficient extraction of total lipids from various biological matrices.
Materials:
-
Chloroform (CHCl3)
-
Methanol (B129727) (MeOH)
-
Deionized Water (H2O)
-
This compound internal standard solution
-
Sample (e.g., plasma, cell pellet, tissue homogenate)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 1 volume of the biological sample.
-
Add a known amount of this compound internal standard to the sample. The amount should be chosen to be within the linear range of the mass spectrometer detector and comparable to the expected concentration of the endogenous lipids of interest.
-
Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Three layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform) containing the lipids, and a protein disk at the interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid film under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol/acetonitrile).
Bligh-Dyer lipid extraction workflow.
Quantitative Analysis by LC-MS/MS
This protocol outlines a general approach for the quantification of phosphatidylcholines using a deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15-15.1 min: Return to 30% B
-
15.1-20 min: Re-equilibration at 30% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MRM Transitions:
-
Endogenous PCs: Precursor ion scan for m/z 184.07 (phosphocholine headgroup) to identify various PC species. Specific MRM transitions for known PCs of interest should be optimized.
-
This compound (Internal Standard): The specific precursor-to-product ion transition for this standard will need to be determined empirically but will be approximately m/z 781.6 -> m/z 184.1.
-
Data Analysis: The concentration of each endogenous phosphatidylcholine species is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed with known concentrations of non-labeled PC standards.
Signaling Pathways
Phosphatidylcholines are not only structural components of cellular membranes but also play crucial roles in cell signaling. The metabolism of PC can generate second messengers, and the overall composition of PC in membranes can influence signaling cascades.
Phosphatidylcholine Metabolism and Diacylglycerol (DAG) Signaling
Phosphatidylcholine can be hydrolyzed by phospholipase C (PLC) and phospholipase D (PLD) to produce diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC).
References
An In-depth Technical Guide to the Synthesis and Purity of 17:0-18:1 PC-d5 Internal Standard
Introduction
1-heptadecanoyl-2-oleoyl-sn-glycero-d5-3-phosphocholine (17:0-18:1 PC-d5) is a high-purity, deuterated synthetic phospholipid. It serves as a crucial internal standard in lipidomics research, particularly in quantitative analyses performed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift from its endogenous, non-deuterated counterparts, enabling precise and accurate quantification of phosphatidylcholine species in complex biological samples. This guide details a proposed synthetic pathway, purification protocols, and comprehensive analytical methods for ensuring the high purity required for its use as an internal standard.
Proposed Synthesis of this compound
The synthesis of mixed-acyl, isotopically labeled phospholipids (B1166683) like this compound is a multi-step process that requires precise control over stereochemistry and reaction conditions. While specific, proprietary synthesis methods for this exact compound are not publicly detailed, a chemically sound and plausible pathway can be constructed based on established principles of lipid chemistry. The following proposed synthesis starts from commercially available sn-glycero-d5-3-phosphocholine. A common strategy for creating mixed-acyl phospholipids is the acylation of a lysophosphatidylcholine (B164491) precursor.[2][3]
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-heptadecanoyl-sn-glycero-d5-3-phosphocholine (17:0 Lyso PC-d5)
This protocol outlines the first acylation step to produce the lysophospholipid intermediate.
-
Reagents and Materials:
-
sn-glycero-d5-3-phosphocholine (GPC-d5)
-
Heptadecanoic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous chloroform (B151607)
-
Anhydrous pyridine (B92270)
-
Nitrogen gas supply
-
Round bottom flask and standard glassware
-
-
Procedure:
-
Dissolve sn-glycero-d5-3-phosphocholine (1 equivalent) in a mixture of anhydrous chloroform and anhydrous pyridine under a nitrogen atmosphere.
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution to act as a catalyst.
-
In a separate flask, prepare a solution of heptadecanoic anhydride (1.2 equivalents) in anhydrous chloroform.
-
Slowly add the heptadecanoic anhydride solution to the GPC-d5 solution at room temperature with constant stirring.
-
Allow the reaction to proceed for 12-18 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (B129727).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be partially purified by precipitation from a suitable solvent system (e.g., dissolving in chloroform and precipitating with cold acetone) to remove excess fatty acid anhydride before the next step.
-
Synthesis of 1-heptadecanoyl-2-oleoyl-sn-glycero-d5-3-phosphocholine (this compound)
This protocol details the second acylation to form the final mixed-chain phosphatidylcholine.
-
Reagents and Materials:
-
Crude 17:0 Lyso PC-d5 from the previous step
-
Oleoyl anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous chloroform
-
Anhydrous pyridine
-
Nitrogen gas supply
-
-
Procedure:
-
Dissolve the crude 17:0 Lyso PC-d5 (1 equivalent) in anhydrous chloroform and pyridine under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents).
-
Slowly add a solution of oleoyl anhydride (1.5 equivalents) in anhydrous chloroform to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting lysophospholipid is consumed.
-
After the reaction is complete, remove the solvent in vacuo to yield the crude this compound.
-
Purification by Flash Chromatography
Purification is critical to remove unreacted starting materials, byproducts, and isomers to achieve the >99% purity required for an internal standard.
-
Instrumentation and Reagents:
-
Flash chromatography system
-
Silica (B1680970) gel column
-
Evaporative Light Scattering Detector (ELSD) is recommended due to the poor UV absorbance of phospholipids.[1]
-
Mobile phase: A gradient of chloroform, methanol, and water. A typical gradient might start with a high concentration of chloroform and gradually increase the proportion of methanol and a small amount of water.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., chloroform).
-
Load the sample onto a pre-equilibrated silica gel column.
-
Elute the compound using a solvent gradient. For example, starting with 100% chloroform, grading to a mixture such as chloroform:methanol:water (65:25:4 v/v/v).
-
Monitor the column effluent with the ELSD.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.
-
Purity and Identity Analysis
A rigorous analytical workflow is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product.
Figure 2: Analytical workflow for purity and identity confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine chemical purity, confirm the molecular weight, and assess isotopic enrichment.
-
Instrumentation and Conditions:
-
LC System: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).
-
Column: A C18 reversed-phase column is typically used for lipid analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to accurately determine isotopic distribution.[4]
-
-
Procedure:
-
Prepare a stock solution of the purified this compound in a suitable solvent like methanol or chloroform:methanol (1:1).
-
Inject the sample into the LC-MS system.
-
Analyze the data to:
-
Assess Chemical Purity: Integrate the peak area of the parent compound and any impurities. The purity should be >99%.
-
Confirm Molecular Weight: Identify the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass.
-
Determine Isotopic Purity: Analyze the isotopic cluster of the molecular ion to determine the percentage of the d5 species relative to other isotopologues (d0-d4). The isotopic enrichment should typically be ≥99 atom % D.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation.[6][7]
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) to improve solubility.
-
Experiments: ¹H NMR, ¹³C NMR, and ³¹P NMR.
-
-
Analysis:
-
¹H NMR: Confirms the presence of characteristic protons of the fatty acid chains (e.g., olefinic protons of the oleoyl chain, terminal methyl groups) and the phosphocholine (B91661) headgroup.
-
¹³C NMR: Provides detailed information on the carbon skeleton, including the carbonyl carbons of the ester linkages and the sp² carbons of the double bond.
-
³¹P NMR: A single peak confirms the presence of the phosphate (B84403) group and can indicate the purity of the phospholipid.[8]
-
Data Presentation
The final product should meet stringent quality specifications suitable for its use as an internal standard.
Table 1: Product Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₄₃H₇₉D₅NO₈P | Mass Spectrometry |
| Exact Mass | 784.6322 (for [M+H]⁺) | High-Resolution MS |
| Chemical Purity | ≥ 99% | LC-MS |
| Isotopic Purity | ≥ 99 atom % D | High-Resolution MS |
| Identity | Conforms to structure | ¹H NMR, ³¹P NMR |
| Storage | -20°C | - |
| Stability | At least 1 year at -20°C | - |
Table 2: Representative LC-MS Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90) with 0.1% Formic Acid & 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Ionization Mode | Positive ESI |
| MS Resolution | > 70,000 |
| Scan Range | m/z 150-1200 |
This guide provides a comprehensive framework for the synthesis, purification, and quality control of the this compound internal standard. Adherence to these detailed protocols is essential for producing a high-purity reagent that can ensure the accuracy and reliability of quantitative lipidomics studies.
References
- 1. biotage.com [biotage.com]
- 2. Mixed-chain phosphatidylcholine analogues modified in the choline moiety: preparation of isomerically pure phospholipids with bulky head groups and one acyl chain twice as long as the other - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-sn-lysophosphatidylcholine and mixed acid 1-sn-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling (SIL) for quantitative mass spectrometry-based proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques for robust and reproducible protein quantification. This guide delves into the core principles of SIL, details the experimental protocols of widely-used labeling strategies, and explores their applications in elucidating complex biological processes and advancing therapeutic development.
Core Principles of Stable Isotope Labeling in Mass Spectrometry
Stable isotope labeling is a powerful technique used to track molecules and quantify their abundance in complex biological systems.[1] The fundamental principle involves the incorporation of non-radioactive, "heavy" isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[1] Common stable isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H).[1]
In a typical quantitative proteomics experiment, two or more cell populations or samples are treated under different conditions (e.g., drug-treated vs. control). One sample is labeled with a heavy isotope-containing compound, while the other remains in its natural, "light" isotopic state.[1] The samples are then combined and processed for mass spectrometry (MS) analysis.[1] Since chemically identical peptides with different isotopic labels co-elute during liquid chromatography and have similar ionization efficiencies, the ratio of their signal intensities in the mass spectrometer directly corresponds to the relative abundance of the protein in the original samples. This approach minimizes experimental variability because the samples are combined early in the workflow.
There are three main strategies for introducing stable isotopes into proteins or peptides:
-
Metabolic Labeling: Stable isotopes are incorporated into proteins in vivo as cells grow and synthesize new proteins. The most prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
Chemical Labeling: Stable isotope tags are chemically attached to proteins or peptides in vitro after they have been extracted from cells or tissues. Key examples include Isotope-Coded Affinity Tags (ICAT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).[2][3]
-
Enzymatic Labeling: Stable isotopes are incorporated into peptides during enzymatic digestion. A common method is ¹⁸O-labeling, where two ¹⁸O atoms from H₂¹⁸O are incorporated into the C-terminus of each peptide during proteolytic digestion.
Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[2][4] It involves growing cells in a medium where natural ("light") amino acids are replaced with "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[5] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[6]
Experimental Protocol: SILAC
Phase 1: Adaptation and Labeling
-
Cell Culture Preparation: Begin by culturing two populations of cells. One population is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled essential amino acids (typically lysine (B10760008) and arginine).[2][6] Use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.
-
Adaptation: Culture the cells for at least five to six cell doublings to ensure complete incorporation (>95%) of the heavy amino acids into the proteome.[7]
-
Verification of Labeling Efficiency (Recommended): After the adaptation phase, lyse a small number of "heavy" cells, digest the proteins into peptides, and analyze them by mass spectrometry to confirm complete labeling.
Phase 2: Experimental Treatment and Sample Preparation
-
Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other population serves as a control.[4]
-
Cell Lysis: After treatment, wash both cell populations with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Combine Lysates: Quantify the protein concentration in each lysate and combine them in a 1:1 ratio.[4] This step is crucial as it minimizes experimental variability from this point forward.
-
Protein Digestion: The combined protein mixture can be digested into peptides using two common methods:
-
In-solution digestion: Proteins are digested directly in the lysate using a protease like trypsin.
-
In-gel digestion: The protein mixture is first separated by SDS-PAGE, the gel lane is excised, and the proteins are digested within the gel slices.[8]
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 column to remove contaminants before MS analysis.
Phase 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
Data Analysis: Use specialized software to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two original samples.
Data Presentation: SILAC
Quantitative data from SILAC experiments are typically presented in tables that include protein identifiers, gene names, the calculated heavy/light ratio (or its logarithm), and statistical significance.
| Protein ID | Gene Name | log2(Heavy/Light Ratio) | p-value | Regulation |
| P04637 | TP53 | 1.58 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | -1.25 | 0.005 | Downregulated |
| Q06830 | VIM | 0.15 | 0.650 | Unchanged |
| P10809 | HSPD1 | 2.01 | 0.0001 | Upregulated |
| P63104 | TUBA1B | -0.89 | 0.021 | Downregulated |
| P08670 | VCL | -0.05 | 0.912 | Unchanged |
Chemical Labeling Strategies
Chemical labeling techniques involve the covalent attachment of isotope-containing tags to proteins or peptides in vitro. This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.
Isotope-Coded Affinity Tags (ICAT)
The ICAT method targets cysteine residues, which are relatively rare in proteins. The ICAT reagent has three components: a thiol-reactive group that binds to cysteines, a linker that is either "light" (containing hydrogen) or "heavy" (containing deuterium or ¹³C), and a biotin (B1667282) tag for affinity purification.[6][8][9]
-
Protein Extraction and Labeling: Extract proteins from two samples (e.g., control and treated). Reduce the disulfide bonds to expose cysteine residues. Label one sample with the "light" ICAT reagent and the other with the "heavy" reagent.[10]
-
Sample Combination and Digestion: Combine the two labeled protein samples in a 1:1 ratio. Digest the combined protein mixture into peptides using trypsin.[11]
-
Affinity Purification: Isolate the ICAT-labeled peptides using avidin (B1170675) affinity chromatography, which specifically binds to the biotin tag on the ICAT reagent.[10][11] This step significantly reduces sample complexity.
-
LC-MS/MS Analysis: Analyze the enriched, labeled peptides by LC-MS/MS. The mass difference between the light and heavy-tagged peptides allows for their relative quantification.
-
Data Analysis: Identify the peptides and calculate the ratio of the signal intensities of the heavy and light peptide pairs to determine the relative protein abundance.
ICAT data tables are similar to those for SILAC, presenting protein identification, fold change, and statistical measures.
| Protein Accession | Gene Symbol | Heavy/Light Ratio | Fold Change | p-value |
| Q9Y6K9 | EGFR | 2.15 | 2.15 | 0.002 |
| P00533 | SRC | 0.48 | -2.08 | 0.011 |
| P27361 | GRB2 | 1.89 | 1.89 | 0.034 |
| P42336 | MAPK3 | 0.95 | -1.05 | 0.850 |
| P28482 | MAPK1 | 3.02 | 3.02 | 0.0005 |
| P62736 | YWHAZ | 1.03 | 1.03 | 0.910 |
Isobaric Tags: iTRAQ and TMT
Isobaric tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful chemical labeling reagents that allow for the simultaneous quantification of proteins in multiple samples (up to 8-plex for iTRAQ and up to 18-plex for TMT).[12][13] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[14] All tags have the same total mass, so peptides labeled with different tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the MS/MS scan, the reporter ions are released, and their different masses allow for the relative quantification of the peptide from each sample.[14]
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.
-
Peptide Labeling: Label the peptides from each sample with a different iTRAQ or TMT reagent.[14][15] The reagents react with the primary amines at the N-terminus and on the side chain of lysine residues.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.[12]
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.[16]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. In the MS1 scan, the different labeled versions of a peptide appear as a single peak. During the MS/MS scan, the peptide is fragmented for sequence identification, and the reporter ions are released and detected.
-
Data Analysis: Identify the peptides from the fragmentation spectra. The relative abundance of the peptide in each original sample is determined by comparing the intensities of the corresponding reporter ions.[17]
The data from multiplexed experiments are presented in tables showing the relative protein abundance in each sample compared to a reference sample or across all samples.
iTRAQ Data Table
| Protein ID | Gene Symbol | Ratio 115/114 | Ratio 116/114 | Ratio 117/114 | p-value |
| P04626 | ERBB2 | 1.85 | 2.50 | 3.10 | <0.001 |
| P08069 | CALB1 | 0.52 | 0.45 | 0.30 | <0.01 |
| P11362 | HBB | 1.05 | 0.98 | 1.01 | 0.95 |
| Q15303 | PIK3R1 | 1.60 | 2.10 | 2.45 | <0.005 |
| P60709 | ACTB | 0.99 | 1.02 | 0.97 | 0.98 |
TMT Data Table
| Protein Accession | Gene Name | TMT127N/126 | TMT127C/126 | TMT128N/126 | TMT128C/126 | TMT129N/126 | Fold Change | q-value |
| P00533 | EGFR | 1.21 | 1.56 | 2.11 | 2.89 | 3.54 | 2.93 | 0.0001 |
| P29353 | SHC1 | 1.15 | 1.42 | 1.98 | 2.51 | 3.01 | 2.62 | 0.0005 |
| P62993 | GRB2 | 1.09 | 1.21 | 1.54 | 1.89 | 2.21 | 2.03 | 0.0021 |
| Q02750 | SOS1 | 1.05 | 1.11 | 1.23 | 1.45 | 1.67 | 1.59 | 0.0150 |
| P27986 | RAF1 | 0.98 | 1.01 | 0.99 | 1.03 | 1.05 | 1.07 | 0.8900 |
Application in Signaling Pathway Analysis: EGFR Signaling
Stable isotope labeling techniques are invaluable for studying the dynamics of signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation, differentiation, and survival, can be quantitatively analyzed to understand how its components change upon stimulation or drug treatment.[18][19][20]
Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules like SOS1, leading to the activation of the Ras-MAPK and PI3K-Akt pathways.[19]
Using a technique like SILAC, researchers can compare the proteome of cells before and after EGF stimulation. This allows for the quantification of changes in protein expression and phosphorylation levels of key pathway components, providing insights into the activation and downstream effects of EGFR signaling.
Conclusion
Stable isotope labeling techniques, in conjunction with mass spectrometry, provide a powerful and versatile platform for quantitative proteomics. From metabolic labeling with SILAC in cell culture to the broad applicability of chemical labeling with ICAT, iTRAQ, and TMT, these methods offer high accuracy and reproducibility for dissecting complex biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is essential for designing robust experiments to quantify protein dynamics, elucidate signaling pathways, and identify potential therapeutic targets.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. aragen.com [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 8. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 9. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. Improved proteome coverage by using iTRAQ labelling and peptide OFFGEL fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iTRAQ labeling and fractionation [bio-protocol.org]
- 16. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nautilus.bio [nautilus.bio]
- 20. creative-diagnostics.com [creative-diagnostics.com]
The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard is critical to achieving reliable results. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, providing a robust solution to the challenges of quantitative analysis in complex matrices.[1][2] This technical guide provides a comprehensive overview of the core principles, applications, experimental protocols, and best practices for the use of deuterated internal standards in quantitative analysis.
Core Principles: The Foundation of Accuracy
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][3] This subtle modification results in an increase in molecular mass, allowing the standard to be distinguished from the unlabeled analyte by a mass spectrometer.[4][5] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization.[3][6]
The fundamental principle behind their application is isotope dilution mass spectrometry (IDMS).[3] A known quantity of the deuterated standard is added to the sample at the earliest stage of the analytical workflow.[3] Because the deuterated standard co-elutes with the analyte, it experiences the same analytical variability, including extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.[4][7] By calculating the peak area ratio of the analyte to its corresponding deuterated internal standard, these variations are effectively normalized, leading to significantly improved accuracy and precision of the measurement.[1][5]
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:
-
Mitigation of Matrix Effects : Biological matrices like plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for accurate correction.[3][8]
-
Correction for Sample Preparation Variability : Losses of the analyte during extraction, handling, and concentration steps are mirrored by a proportional loss of the deuterated internal standard, ensuring that the final analyte-to-internal standard ratio remains constant.[2]
-
Improved Accuracy and Precision : By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative methods.[2][8]
-
Regulatory Acceptance : Regulatory bodies such as the FDA and EMA recognize the value of stable isotope-labeled internal standards, with guidelines often recommending their use for bioanalytical method validation.[1][8]
Quantitative Data Presentation
The superior performance of deuterated internal standards is evident in the quantitative data from bioanalytical method validation studies. The following tables summarize typical performance characteristics.
Table 1: Comparison of Method Performance with Different Internal Standards
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |
| Accuracy (% Bias) | ± 25% | ± 10% | ± 5% |
| Precision (%RSD) | > 20% | < 15% | < 10% |
| Matrix Effect (%CV) | > 30% | ~20% | < 15% |
Data synthesized from studies comparing analytical methods for immunosuppressive drugs.[5][8]
Table 2: Validation Summary for an LC-MS/MS Assay of a Novel Anticancer Drug using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Accuracy at LLOQ | ± 20% | + 8.5% |
| Precision at LLOQ (%CV) | ≤ 20% | 12.3% |
| Intra-day Accuracy (Low, Mid, High QC) | ± 15% | -2.1% to +5.4% |
| Intra-day Precision (Low, Mid, High QC) | ≤ 15% | 4.8% to 9.2% |
| Inter-day Accuracy (Low, Mid, High QC) | ± 15% | -4.7% to +7.1% |
| Inter-day Precision (Low, Mid, High QC) | ≤ 15% | 6.5% to 11.8% |
| Recovery (% Mean) | Consistent and reproducible | 85.2% |
| Matrix Factor (IS-Normalized) | Consistent across 6 lots | 0.98 - 1.05 |
This table represents typical data from a validated bioanalytical method.[2][8]
Experimental Protocols
The successful implementation of deuterated internal standards requires meticulous attention to detail in the experimental procedures.
Protocol 1: Preparation of Stock, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL) : Accurately weigh the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions.[1][7]
-
Analyte Working Solutions : Perform serial dilutions of the analyte stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to prepare a series of working solutions for calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution : Dilute the deuterated internal standard stock solution with the appropriate solvent to a final concentration that will be spiked into all samples, standards, and QCs.[1][7]
-
Calibration Standards and QCs : Prepare calibration standards by spiking the appropriate analyte working solutions into a blank biological matrix. Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting : Aliquot a specific volume (e.g., 100 µL) of the study sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube. Vortex briefly.
-
Protein Precipitation : Add a larger volume (e.g., 300 µL) of a cold organic solvent (e.g., acetonitrile (B52724) containing 0.1% formic acid) to precipitate proteins.[4]
-
Vortex and Centrifuge : Vortex the samples vigorously for 1 minute. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[9]
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.[9]
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation : Inject the reconstituted samples onto an appropriate HPLC or UPLC column. Use a gradient elution program to achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection : Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.[1]
-
Data Acquisition and Processing : Acquire the data and integrate the peak areas for the analyte and the internal standard.
-
Quantification : Calculate the peak area ratio of the analyte to the deuterated internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the unknown samples by interpolating from the calibration curve.[1]
Visualizing Workflows and Concepts
To further elucidate the processes and logical relationships involved, the following diagrams are provided.
Potential Challenges and Best Practices
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity : The deuterated standard should have high isotopic enrichment (typically >98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[9][10]
-
Chemical Purity : High chemical purity (>99%) is essential to avoid interference from impurities.[11]
-
Position of Deuterium Labeling : Deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[1] Labeling at exchangeable sites like hydroxyl (-OH) or amino (-NH2) groups should be avoided.[1]
-
Deuterium Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time.[1][12] This can result in differential matrix effects if the analyte and internal standard do not co-elute perfectly.[12] Careful chromatographic method development is crucial to minimize this effect.[12] A mass difference of +3 amu or more is generally recommended to prevent isotopic overlap.[1]
-
Cross-talk : Ensure that the mass spectrometer can adequately resolve the analyte and internal standard signals to prevent cross-talk, where the signal from one interferes with the other.[9]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development, clinical research, and other scientific fields.[4][12] Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of data integrity that is unmatched by other approaches.[4] By understanding the core principles, adhering to best practices, and implementing meticulous experimental protocols, researchers can harness the full potential of deuterated internal standards to generate high-quality, reliable, and defensible quantitative data.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Guide: 17:0-18:1 PC-d5 for Advanced Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phosphatidylcholine internal standard, 17:0-18:1 PC-d5. It includes detailed specifications, a representative certificate of analysis, in-depth experimental protocols for its application in lipidomics, and a summary of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this internal standard for the accurate quantification of phospholipids (B1166683) in complex biological samples.
Certificate of Analysis and Specifications
This compound, also known as 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, is a high-purity, deuterated lipid standard essential for quantitative lipidomics. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, non-labeled lipids in mass spectrometry-based analyses.
General Specifications
The following table summarizes the key specifications for this compound. These values are representative and may vary slightly between different commercial suppliers.
| Property | Specification |
| Chemical Name | 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 |
| Synonyms | PC(17:0/18:1)-d5 |
| Molecular Formula | C₄₃H₇₉D₅NO₈P |
| Molecular Weight | 779.13 g/mol [1] |
| Exact Mass | 778.62 amu[2] |
| CAS Number | 2342575-55-5[1][2] |
| Purity | >99% (as determined by Thin Layer Chromatography)[1][3] |
| Physical Form | Solution |
| Concentration | Typically 1 mg/mL[1][3] |
| Solvent | Varies by supplier (e.g., Chloroform, Ethanol) |
| Storage Temperature | -20°C[1][2] |
Representative Certificate of Analysis
A certificate of analysis for a specific lot of this compound would provide more detailed analytical results. The following table illustrates the typical data provided.
| Analysis | Specification | Result | Method |
| Purity | ≥99% | Conforms | TLC |
| Identity | Conforms to structure | Conforms | ¹H-NMR |
| Mass Spectrum | Conforms to expected m/z | Conforms | ESI-MS |
| Concentration | 1.0 mg/mL ± 5% | 1.02 mg/mL | Gravimetric |
| Date of Analysis | Report | December 10, 2025 | - |
| Retest Date | Report | December 9, 2026 | - |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry-based lipidomics. Below is a detailed protocol for the analysis of phosphatidylcholines in human plasma.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol outlines a common method for extracting lipids from a biological matrix.
Materials:
-
Human plasma
-
This compound internal standard solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Phosphatidylcholines
This section details the instrumental analysis of the extracted lipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Precursor ion scan for m/z 184.07 (the phosphocholine (B91661) headgroup)
-
Collision Energy: Optimized for fragmentation of phosphatidylcholines (typically 30-40 eV)
-
Data Analysis: Quantify endogenous phosphatidylcholine species by comparing their peak areas to the peak area of the this compound internal standard.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a typical lipidomics workflow and a key signaling pathway involving phosphatidylcholines.
Quantitative Lipidomics Workflow
Caption: A generalized workflow for quantitative lipidomics using an internal standard.
Phosphatidylcholine Biosynthesis and Diacylglycerol Signaling
Phosphatidylcholine (PC) is a crucial component of cell membranes and a source of important signaling molecules like diacylglycerol (DAG). The Kennedy pathway is a primary route for PC synthesis.[4]
Caption: Simplified diagram of the Kennedy pathway for PC biosynthesis and its link to DAG signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
The Critical Role of Non-Endogenous Lipids as Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantification of lipids, the strategic selection and application of internal standards are paramount. This technical guide provides a comprehensive overview of the use of non-endogenous lipids as internal standards in mass spectrometry-based lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to enhance the quality and reliability of their analytical data.
The Imperative for Internal Standards in Lipidomics
Quantitative lipidomics aims to determine the precise concentration of lipid species within a biological sample. However, the analytical process, from sample collection to final detection, is susceptible to various sources of error. These can include sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and matrix effects.[1] Internal standards (IS) are essential tools to correct for these variations.[2] An ideal internal standard is a compound of known concentration added to a sample at the outset of the analytical workflow.[2] By subjecting the IS to the same experimental procedures as the endogenous analytes, it provides a reference point for normalization, thereby improving the accuracy and precision of quantification.[3]
Key characteristics of an ideal internal standard include:[1][2]
-
Chemical and Physical Similarity: The IS should behave similarly to the analyte of interest during extraction, chromatography, and ionization.[2]
-
Absence from the Sample: The IS should not be naturally present in the biological matrix to avoid interference.[2][4]
-
Clear Distinguishability: The mass spectrometer must be able to differentiate the signal of the IS from the analytes.[2]
-
Stability: The IS must remain stable throughout the entire analytical procedure.[2]
Types of Non-Endogenous Lipid Internal Standards
Modern lipidomics primarily utilizes two major classes of non-endogenous internal standards: stable isotope-labeled lipids and odd-chain lipids.[2][5]
Stable Isotope-Labeled (SIL) Lipids
SIL lipids are considered the "gold standard" for accurate lipid quantification.[1][3] In these standards, one or more atoms (typically hydrogen or carbon) are replaced with a heavier, stable isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)).[3][6] This subtle change in mass allows the mass spectrometer to distinguish the SIL standard from its endogenous counterpart, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical process.[3]
-
Deuterated Lipids: These standards have some hydrogen atoms replaced by deuterium.[3] They co-elute very closely with the endogenous analyte in liquid chromatography (LC) and are highly effective at correcting for matrix effects.[3] However, a slight retention time shift, known as the chromatographic isotope effect, can sometimes be observed.[3]
-
¹³C-Labeled Lipids: In these standards, some carbon atoms are replaced with ¹³C.[6] They are often considered superior as they tend to have a negligible chromatographic shift and higher isotopic stability compared to deuterated standards.[6]
The primary principle behind the use of SIL lipids is isotope dilution mass spectrometry.[3] A known amount of the labeled standard is "spiked" into the sample at the beginning of the workflow.[3] By comparing the signal intensity of the endogenous lipid to that of the known amount of the SIL internal standard, a precise and accurate concentration can be determined.[3]
Odd-Chain Lipids
Odd-chain fatty acids (OCFAs) and their corresponding complex lipids (e.g., triglycerides, phospholipids) serve as another important class of non-endogenous internal standards.[5][7] These lipids contain fatty acid chains with an odd number of carbon atoms (e.g., C15:0, C17:0, C19:0).[5][8]
The key advantages of odd-chain lipids are:
-
Non-Endogenous Nature: OCFAs are typically present in very low abundance in most mammalian tissues, minimizing the risk of interference from endogenous lipids.[7][8]
-
Chemical Similarity: They share similar chemical properties with the more common even-chain lipids, leading to comparable behavior during extraction and analysis.[7]
-
Cost-Effectiveness: Odd-chain lipid standards are generally more affordable than their stable isotope-labeled counterparts.[7]
However, it is important to note that some dietary sources, such as dairy products and ruminant fats, can contain OCFAs, which could potentially lead to inaccuracies if not accounted for.[5]
Quantitative Data Presentation: Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical decision that directly impacts the quality of quantitative data. The following tables summarize the performance characteristics of different types of non-endogenous lipid internal standards based on key analytical parameters.
Table 1: General Performance Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) Lipids | Odd-Chain Lipids | Non-Endogenous Structural Analogs |
| Accuracy | Excellent ("Gold Standard") | Good to Excellent | Moderate to Good |
| Correction for Matrix Effects | Superior, due to co-elution | Effective, but can be less complete if retention times differ | Variable, depends on structural similarity |
| Co-elution with Analyte | Nearly identical | Close, but can have slight differences | May differ significantly |
| Potential for Endogenous Presence | None (distinguishable by mass) | Low in most mammalian tissues, but present in some dietary sources[5] | None |
| Cost | High | Moderate | Moderate |
| Availability | Not available for all lipid species | Good commercial availability | Variable |
Table 2: Detailed Performance Characteristics of Fatty Acid Internal Standards
| Parameter | Odd-Chain Fatty Acid (e.g., C17:0) | Stable Isotope-Labeled Fatty Acid (e.g., C16:0-d31) |
| Linearity (R²) | > 0.995[7] | > 0.998[7] |
| Recovery (%) | 85 - 105[7] | 90 - 110[7] |
| Reproducibility (%RSD) | Good, but potentially higher variability than SIL standards[1] | Excellent, typically low %RSD[1] |
| Endogenous Presence | Present in some matrices (e.g., dairy)[5] | None (isotopically distinct) |
Experimental Protocols
Accurate and reproducible lipid quantification relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from plasma samples.[1][4]
Materials:
-
Plasma sample
-
Internal standard mixture (containing known concentrations of appropriate non-endogenous lipids)
-
Chloroform
-
0.9% NaCl solution
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.[4]
-
Internal Standard Spiking: To a clean glass tube, add a precise volume of the plasma sample (e.g., 50 µL). Add a known amount of the internal standard mixture directly to the plasma.[1][4]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture).[1][4]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1][4]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) to induce phase separation. Vortex for 30 seconds.[1][4]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[4]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[1][4]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[1][4]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[4]
Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)
This is an alternative extraction method that is also widely used.
Materials:
-
Plasma sample
-
Internal standard mixture
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g at 4°C)
-
Vacuum evaporator
Procedure:
-
Pre-chill Solutions: Place all solutions on ice.
-
Sample and Standard Addition: To a clean tube, add a precise volume of the sample (e.g., 20 µL of plasma). Add a known amount of the internal standard mixture directly to the sample.[2]
-
Methanol Addition: Add 225 µL of ice-cold methanol and vortex thoroughly.[2]
-
MTBE Addition: Add 750 µL of MTBE and vortex for 10 minutes at 4°C.[2]
-
Phase Separation: Add 188 µL of water (LC-MS grade) to induce phase separation. Vortex for 1 minute.[2]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Lipid Collection: Carefully collect the upper (organic) phase into a new tube.[2]
-
Drying: Evaporate the combined organic phase to dryness under a vacuum.[2]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., isopropanol/acetonitrile/water) and transfer to an LC-MS vial.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is an example of a reversed-phase chromatography method suitable for separating a wide range of lipid classes.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for lipid separation.[1]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[1]
-
Flow Rate: 0.3-0.6 mL/min.[1]
-
Column Temperature: 55°C.[1]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.[1]
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[1]
Visualization of Workflows and Logical Relationships
To better understand the lipidomics workflow and the process of evaluating internal standards, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for lipidomics analysis using an internal standard.
Caption: Logical workflow for the selection and evaluation of an internal standard.
Conclusion
The use of non-endogenous lipids as internal standards is an indispensable practice in modern quantitative lipidomics. While stable isotope-labeled lipids represent the gold standard for accuracy, odd-chain lipids offer a robust and cost-effective alternative for many applications.[1][7] The choice of the most appropriate internal standard depends on the specific analytical goals, the biological matrix under investigation, and budgetary considerations. By implementing rigorous and standardized experimental protocols, and by carefully selecting and validating internal standards, researchers can significantly enhance the reliability and accuracy of their lipidomics data, thereby facilitating more profound biological insights and advancing scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Phosphatidylcholines using 17:0-18:1 PC-d5 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and are integral components of cell membranes. The quantitative analysis of PC species is crucial in various research areas, including drug development, disease biomarker discovery, and lipid metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of lipids. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, as it corrects for variations in sample extraction, matrix effects, and instrument response.
This application note provides a detailed protocol for the use of 17:0-18:1 PC-d5 (1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5) as an internal standard for the quantitative analysis of PCs in biological matrices, such as plasma, by LC-MS/MS. The odd-chain fatty acid (17:0) and the deuterated headgroup (d5) ensure that this internal standard is not naturally abundant in most biological samples and can be distinguished from endogenous PC species by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (e.g., from Avanti Polar Lipids)
-
Solvents (LC-MS Grade): Methanol (B129727), Acetonitrile, Isopropanol, Water, Methyl-tert-butyl ether (MTBE)
-
Additives: Formic acid, Ammonium formate
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution with methanol to create a working solution. This will be used to spike into calibration standards, quality control (QC) samples, and unknown samples.
Sample Preparation (MTBE Extraction)
The following protocol is a widely used method for lipid extraction from plasma.[1]
-
To 20 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 10 minutes on a shaker.
-
Add 180 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (approximately 700 µL) into a new tube.
-
Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
Lipid Extraction Workflow from Plasma.
LC-MS/MS Method
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
Logical Flow of LC-MS/MS Analysis.
Data Presentation and Quantitative Analysis
Calibration Curve and Quality Control
A calibration curve should be prepared by spiking known concentrations of a representative PC standard (e.g., 16:0-18:1 PC) into a blank matrix (e.g., charcoal-stripped plasma) along with a constant concentration of the this compound internal standard. Quality control (QC) samples at low, medium, and high concentrations should also be prepared.
Table 1: Example Calibration Curve and QC Sample Concentrations
| Sample Type | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |
| Blank | 0 | 100 |
| Calibration Std 1 | 1 | 100 |
| Calibration Std 2 | 5 | 100 |
| Calibration Std 3 | 20 | 100 |
| Calibration Std 4 | 50 | 100 |
| Calibration Std 5 | 100 | 100 |
| Calibration Std 6 | 250 | 100 |
| Calibration Std 7 | 500 | 100 |
| QC Low | 15 | 100 |
| QC Medium | 150 | 100 |
| QC High | 400 | 100 |
Data Processing and Quantification
The concentration of each PC species in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.
Method Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for PC quantification using this compound as an internal standard.
Table 2: Typical Quantitative Performance Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL |
| Accuracy (% Bias) at LLOQ | ± 20% |
| Precision (CV%) at LLOQ | < 20% |
| Accuracy (% Bias) at QC Levels | ± 15% |
| Precision (CV%) at QC Levels | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phosphatidylcholines in biological matrices by LC-MS/MS. Its unique mass and structural properties ensure minimal interference from endogenous lipids, allowing for accurate correction of experimental variability. The detailed protocol and expected performance characteristics presented in this application note serve as a comprehensive guide for researchers and scientists in the field of lipidomics.
References
Application Note: Protocol for Spiking 17:0-18:1 PC-d5 into Biological Samples for Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction Quantitative lipidomics is essential for understanding the roles of lipids in health and disease. Accurate quantification via mass spectrometry (MS) requires the use of internal standards (IS) to correct for sample loss during preparation and to compensate for matrix effects that can cause ion suppression or enhancement.[1][2] An ideal internal standard is structurally similar to the analyte but isotopically labeled or of a unique mass not typically found in biological systems, such as an odd-chain lipid.[3][4] 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5) is an excellent internal standard for phosphatidylcholines (PCs) as it combines an odd-chain fatty acid (17:0) with a stable isotope-labeled head group, ensuring it behaves similarly to endogenous PCs during extraction and ionization while being clearly distinguishable by MS.
This application note provides a detailed protocol for the preparation, spiking, and extraction of this compound in biological samples like plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
This protocol details the steps for preparing concentrated stock and ready-to-use working solutions of the this compound internal standard. Accurate preparation is critical for precise quantification.[1]
Materials:
-
This compound (e.g., Avanti Polar Lipids)
-
High-purity organic solvents (e.g., methanol (B129727), chloroform, isopropanol)
-
Analytical balance
-
Amber glass vials
-
Calibrated pipettes
Methodology:
-
Acquire High-Purity Standard: Obtain a certified internal standard from a reputable supplier.
-
Prepare Concentrated Stock Solution:
-
Accurately weigh a precise amount of the this compound standard using an analytical balance.
-
Dissolve the weighed standard in a suitable organic solvent, such as a chloroform:methanol (2:1, v/v) mixture, to create a concentrated stock solution (e.g., 1 mg/mL).[1]
-
-
Prepare Working Solution:
-
Perform serial dilutions of the concentrated stock solution to create a working solution at a concentration appropriate for the expected analyte levels and analytical method sensitivity.[1] A typical working concentration might be 10 µg/mL.
-
-
Storage: Store both stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[1][5]
Table 1: Preparation of this compound Stock and Working Solutions
| Step | Action | Solvent | Initial Concentration | Final Volume | Final Concentration |
| 1 | Weigh 1 mg of this compound | Chloroform:Methanol (2:1) | - | 1 mL | 1 mg/mL (Stock) |
| 2 | Dilute Stock Solution | Methanol | 1 mg/mL | 1 mL | 100 µg/mL |
| 3 | Dilute Step 2 Solution | Methanol | 100 µg/mL | 1 mL | 10 µg/mL (Working) |
Protocol 2: Spiking of this compound and Lipid Extraction from Plasma
This protocol describes the methyl-tert-butyl ether (MTBE) extraction method, a widely used technique for lipidomics.[6][7] The internal standard is added at the very beginning of the procedure to account for variability throughout the entire workflow.[8]
Materials:
-
Biological sample (e.g., human plasma)
-
This compound Working Solution (from Protocol 1)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, centrifuge, solvent evaporator (e.g., nitrogen stream)
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.[1]
-
Internal Standard Spiking:
-
To a 1.5 mL microcentrifuge tube, add a precise volume of plasma (e.g., 25 µL).[7]
-
Add a known volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution) directly to the plasma.[6] The amount added should be optimized for the expected analyte concentration range.[8]
-
Vortex briefly to mix.
-
-
Lipid Extraction (MTBE Method):
-
Phase Separation:
-
Lipid Collection:
-
Carefully collect the upper organic phase (~600-700 µL) and transfer it to a new clean tube, avoiding the protein interface.[6]
-
-
Drying and Reconstitution:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum centrifuge.[1][9]
-
Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as 100 µL of isopropanol/methanol (1:1, v/v).[1][10] Vortex for 20 seconds to ensure complete dissolution.
-
-
Final Preparation: Centrifuge the reconstituted sample at 14,000 x g for 3 minutes to pellet any insoluble debris. Transfer the supernatant to an LC/MS vial for analysis.[6]
Table 2: Example Spiking Volumes and Final Concentrations
| Plasma Volume | IS Working Conc. | IS Volume Added | Total IS Amount |
| 20 µL | 10 µg/mL | 10 µL | 100 ng |
| 50 µL | 10 µg/mL | 10 µL | 100 ng |
| 100 µL | 10 µg/mL | 20 µL | 200 ng |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for sample preparation using an internal standard.
Simplified Phosphatidylcholine Signaling Pathway
Phosphatidylcholine is not only a major structural component of cell membranes but also a key player in cell signaling.[9][11] It serves as a substrate for various phospholipase enzymes, which hydrolyze PC to generate important second messengers.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Phospholipids Using 17:0-18:1 PC-d5: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipids (B1166683) are fundamental components of cellular membranes and play crucial roles in a myriad of cellular processes, including signal transduction, apoptosis, and membrane trafficking. Alterations in phospholipid metabolism have been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, the accurate quantification of phospholipids in biological samples is of paramount importance for understanding disease mechanisms and for the development of novel therapeutics.
This application note provides a detailed protocol for the quantitative analysis of phospholipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5) as an internal standard. The use of a deuterated internal standard with fatty acid chains of atypical length (C17) minimizes its interference with endogenous phospholipid species, thereby ensuring high accuracy and precision in quantification.
Phosphatidylcholine Signaling Pathways
Phosphatidylcholine (PC) is not only a major structural lipid but also a key player in cellular signaling. It serves as a precursor for several second messengers. The hydrolysis of PC by phospholipase C (PLC) generates diacylglycerol (DAG), which activates protein kinase C (PKC). Phospholipase D (PLD) hydrolyzes PC to produce phosphatidic acid (PA), a signaling molecule that can be further converted to DAG. Phospholipase A2 (PLA2) acts on PC to release arachidonic acid, a precursor for eicosanoids, and lysophosphatidylcholine (B164491) (LPC), which has its own signaling functions.
Caption: Key signaling pathways involving phosphatidylcholine hydrolysis.
Experimental Protocols
A robust and reproducible experimental workflow is critical for accurate phospholipid quantification. The following sections detail the necessary steps from sample preparation to data analysis.
Experimental Workflow Overview
The overall experimental workflow for quantitative phospholipid analysis is depicted below. It involves sample homogenization, lipid extraction using a modified Bligh and Dyer method, followed by LC-MS/MS analysis and data processing.
Caption: Overview of the experimental workflow for phospholipid analysis.
Detailed Protocol: Lipid Extraction from Biological Samples (Bligh and Dyer Method)
This protocol is a widely used method for the extraction of total lipids from various biological matrices.[1][2]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 1:1, v/v)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
For tissues, weigh approximately 50-100 mg of tissue and homogenize in 1 mL of ice-cold PBS.
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS.
-
For plasma, use 100 µL of plasma and add 900 µL of ice-cold PBS.
-
-
Internal Standard Spiking: To each homogenized sample, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve and comparable to the expected endogenous lipid levels.
-
Lipid Extraction:
-
To the 1 mL of homogenized sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
-
Storage: The dried lipid extract can be stored at -80°C until LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP or Triple Quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Reconstitution solvent (e.g., Methanol or Mobile Phase A).
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the reconstitution solvent. Vortex thoroughly to ensure complete dissolution.
-
LC Separation:
-
Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the C18 column.
-
Use a gradient elution to separate the different phospholipid classes. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for column re-equilibration.
-
-
The flow rate is typically set between 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode for the detection of phosphatidylcholines (PC).
-
Use Multiple Reaction Monitoring (MRM) for quantification. For PC species, a common approach is to monitor the precursor ion of each specific PC and the product ion corresponding to the phosphocholine (B91661) headgroup (m/z 184.1).[3]
-
For the internal standard this compound, the specific MRM transition should be determined and monitored.
-
Data Presentation and Quantification
Accurate quantification is achieved by constructing a calibration curve and normalizing the response of the endogenous phospholipids to the internal standard.
Calibration Curve Construction
A calibration curve should be prepared for at least one representative endogenous PC species to establish the linear range of detection and to perform absolute quantification if desired.
-
Prepare a series of calibration standards containing a known concentration of a PC standard (e.g., 16:0-18:1 PC) and a fixed concentration of the this compound internal standard.
-
Analyze the calibration standards by LC-MS/MS.
-
Plot the ratio of the peak area of the PC standard to the peak area of the internal standard against the concentration of the PC standard.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative results of various phosphatidylcholine species in a biological sample. The concentrations are calculated based on the area ratio of the analyte to the internal standard and the calibration curve.
| Phosphatidylcholine Species | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| PC(16:0/18:1) | 12.5 | 1.25E+06 | 8.50E+05 | 1.47 | 25.8 |
| PC(16:0/18:2) | 12.2 | 7.80E+05 | 8.50E+05 | 0.92 | 16.1 |
| PC(18:0/18:1) | 13.1 | 9.50E+05 | 8.50E+05 | 1.12 | 19.7 |
| PC(18:0/18:2) | 12.8 | 6.20E+05 | 8.50E+05 | 0.73 | 12.8 |
| PC(18:1/18:1) | 12.9 | 4.50E+05 | 8.50E+05 | 0.53 | 9.3 |
| PC(18:1/18:2) | 12.6 | 3.10E+05 | 8.50E+05 | 0.36 | 6.4 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the sample type and experimental conditions.
Conclusion
The protocol described in this application note provides a reliable and accurate method for the quantitative analysis of phospholipids using this compound as an internal standard. This approach is highly valuable for researchers, scientists, and drug development professionals investigating the role of phospholipids in health and disease, enabling the discovery of novel biomarkers and the evaluation of therapeutic interventions targeting lipid metabolism. The use of a well-characterized internal standard and a robust LC-MS/MS method ensures high-quality, reproducible data for advancing our understanding of the complex world of lipidomics.
References
Application Notes and Protocols: Mass Spectrometric Fragmentation of 17:0-18:1 PC-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes. The detailed structural characterization of specific PC species is crucial for understanding their biological functions and for their application in areas such as drug development and lipidomics research. Mass spectrometry coupled with tandem fragmentation techniques (MS/MS) is a powerful tool for the structural elucidation of lipids. This document provides a detailed overview of the expected fragmentation pattern of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5) and outlines a general protocol for its analysis. The d5 labeling on the choline (B1196258) headgroup provides a useful internal standard for quantitative lipidomics studies.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ion mode, typically using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), is expected to yield several characteristic product ions. These ions arise from the fragmentation of the d5-labeled phosphocholine (B91661) headgroup and the neutral loss of the fatty acyl chains.
Upon protonation, the precursor ion [M+H]⁺ of this compound will have a specific mass-to-charge ratio (m/z). The subsequent fragmentation of this precursor ion will lead to the formation of diagnostic product ions that allow for the identification of the headgroup and the constituent fatty acids.
The most characteristic fragmentation pathway for phosphatidylcholines in positive ion mode is the formation of the phosphocholine headgroup fragment.[1][2][3][4][5][6] For a non-deuterated PC, this results in a prominent ion at m/z 184.[1][2][3][4][5][6] For PCs with a d9-deuterated choline headgroup, a corresponding fragment at m/z 193 is observed.[7] Based on this, the d5-deuterated choline headgroup of this compound is expected to produce a characteristic fragment ion at m/z 189 .
Further fragmentation involves the neutral loss of the fatty acyl chains from the precursor ion. This provides information about the composition of the fatty acids esterified to the glycerol (B35011) backbone. The loss of the 17:0 fatty acid (heptadecanoic acid) and the 18:1 fatty acid (oleic acid) as ketenes or carboxylic acids will result in specific fragment ions.
Quantitative Data Summary
The table below summarizes the predicted m/z values for the precursor ion and the major fragment ions of this compound in positive ion mode.
| Ion Description | Proposed Structure/Formula | Predicted m/z [M+H]⁺ |
| Precursor Ion | [C₄₃H₇₉D₅NO₈P]⁺ | 783.63 |
| Fragment Ions | ||
| d5-Phosphocholine headgroup | [C₅H₉D₅NO₄P]⁺ | 189.12 |
| [M+H - H₂O]⁺ | [C₄₃H₇₇D₅NO₇P]⁺ | 765.62 |
| [M+H - C₅H₈D₅NO₄P]⁺ (Loss of d5-phosphocholine) | [C₃₈H₇₁O₄]⁺ | 594.51 |
| [M+H - C₁₇H₃₄O₂]⁺ (Loss of 17:0 fatty acid) | [C₂₆H₄₅D₅NO₆P]⁺ | 513.35 |
| [M+H - C₁₈H₃₄O₂]⁺ (Loss of 18:1 fatty acid) | [C₂₅H₄₅D₅NO₆P]⁺ | 501.35 |
| 17:0 acylium ion | [C₁₇H₃₃O]⁺ | 253.25 |
| 18:1 acylium ion | [C₁₈H₃₃O]⁺ | 265.25 |
Experimental Protocol: Analysis of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or chloroform/methanol (2:1, v/v). Create a series of working standards by serial dilution to desired concentrations.
-
Lipid Extraction (from biological samples): For the analysis of this compound in a complex matrix, a lipid extraction is necessary. The Folch or Bligh-Dyer methods are commonly used. The deuterated standard can be spiked into the sample prior to extraction to serve as an internal standard for quantification.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of phosphatidylcholines.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: A full scan from a relevant m/z range (e.g., m/z 300-1000) to detect the precursor ion of this compound ([M+H]⁺ at m/z 783.63).
-
MS/MS Fragmentation:
-
Product Ion Scan: Isolate the precursor ion (m/z 783.63) and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
Precursor Ion Scan: To specifically detect all phosphatidylcholines with a d5-labeled headgroup, a precursor ion scan for m/z 189.12 can be performed.
-
Neutral Loss Scan: A neutral loss scan of 189.12 Da can also be used to identify d5-labeled PCs.
-
-
Collision Energy: The collision energy should be optimized to achieve efficient fragmentation of the precursor ion and to maximize the signal of the characteristic product ions.
4. Data Analysis:
-
Identify the precursor ion of this compound in the MS1 spectrum based on its accurate mass.
-
Analyze the MS/MS spectrum to confirm the identity of the lipid by matching the observed fragment ions with the predicted fragmentation pattern (e.g., the presence of the m/z 189.12 fragment and neutral losses corresponding to the fatty acyl chains).
-
For quantitative analysis, use the peak area of the precursor ion or a specific fragment ion and normalize it to the peak area of an appropriate internal standard if this compound is not being used as the internal standard itself.
Visualizations
Fragmentation Pathway of this compound
Caption: Fragmentation of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RADICAL-INDUCED FRAGMENTATION OF PHOSPHOLIPID CATIONS USING METASTABLE ATOM-ACTIVATED DISSOCIATION MASS SPECTROMETRY (MAD-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction Methods Compatible with 17:0-18:1 PC-d5 Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for common lipid extraction methods compatible with the deuterated internal standard 17:0-18:1 Phosphatidylcholine-d5 (17:0-18:1 PC-d5). The selection of an appropriate lipid extraction technique is a critical step in lipidomics to ensure accurate and reproducible quantification of lipid species. This document outlines four widely used methods: Folch, Bligh and Dyer, Methyl-tert-butyl ether (MTBE), and a butanol/methanol (B129727) (BUME) based method.
Introduction to this compound Standard
This compound is a deuterated phosphatidylcholine used as an internal standard in mass spectrometry-based lipidomics.[1] Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of endogenous phosphatidylcholines during extraction and analysis. The mass shift introduced by the deuterium (B1214612) atoms enables its distinction from endogenous lipids in the mass spectrometer, making it an invaluable tool for accurate quantification by correcting for sample loss during preparation and variations in instrument response.[2]
Comparison of Lipid Extraction Methods
The choice of extraction method can significantly influence the recovery of different lipid classes. The following table summarizes the key characteristics and reported recovery efficiencies of the four methods detailed in this document.
| Method | Principle | Key Advantages | Key Disadvantages | Phosphatidylcholine (PC) Recovery |
| Folch | Liquid-liquid extraction using a chloroform (B151607):methanol (2:1, v/v) mixture to create a monophasic system, followed by the addition of an aqueous solution to induce phase separation. Lipids partition into the lower chloroform phase.[3][4] | Considered a "gold standard" with high extraction efficiency for a broad range of lipids.[3][5] | Use of toxic chlorinated solvent (chloroform).[5] Labor-intensive. | Very High (>95%)[6] |
| Bligh & Dyer | A modification of the Folch method that uses a smaller solvent-to-sample ratio, making it suitable for samples with high water content.[7] | Reduced solvent consumption compared to the Folch method.[8] | Can result in lower recovery for samples with high lipid content (>2%).[8] | High |
| MTBE | Uses methyl-tert-butyl ether (MTBE) in a biphasic extraction with methanol and water. The less dense lipid-containing organic phase forms the upper layer.[9] | Avoids the use of chloroform. The upper organic phase is easier to collect, reducing contamination risk.[9] Suitable for high-throughput applications.[10] | MTBE is highly volatile. | High and comparable to Folch and Bligh & Dyer methods.[11] |
| BUME | A chloroform-free method utilizing a butanol:methanol (BUME) mixture for the initial extraction, followed by the addition of a heptane:ethyl acetate (B1210297) mixture and an acidic buffer to induce phase separation. | Chloroform-free and amenable to automation in a 96-well format. | May require more steps than single-solvent precipitation methods. | Similar or better recovery compared to the Folch method. |
Experimental Protocols
The following are detailed protocols for the four lipid extraction methods. It is recommended to add the this compound internal standard to the sample before starting the extraction process to ensure accurate quantification.
Folch Method
This method is a classic and robust technique for total lipid extraction from a variety of biological samples.[4][5]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) with 20 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL). For liquid samples, add the solvent mixture in the same ratio.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter paper or centrifuge at low speed (e.g., 2000 x g) for 10 minutes to pellet the solid material.
-
Washing: Transfer the supernatant to a new glass tube and add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of supernatant).
-
Phase Separation: Vortex the mixture for 30 seconds and then centrifuge at low speed to facilitate phase separation.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., methanol or isopropanol).
Bligh and Dyer Method
This method is a modification of the Folch method, particularly suitable for samples with high water content like biological fluids.[7]
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Initial Extraction: For every 1 mL of aqueous sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.
-
Addition of Water: Add 1.25 mL of distilled water to the mixture and vortex for 1 minute.
-
Phase Separation: Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the extracted lipids, using a Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.
Methyl-tert-butyl ether (MTBE) Method
This is a popular chloroform-free method that is amenable to high-throughput workflows.[8][9]
Materials:
-
Methanol (pre-chilled at -20°C)
-
Methyl-tert-butyl ether (MTBE) (pre-chilled at -20°C)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 4°C and at least 1000 x g)
Procedure:
-
Solvent Addition: To your sample (e.g., 100 µL of plasma), add 1.5 mL of methanol. Vortex thoroughly.
-
MTBE Addition: Add 5 mL of MTBE and vortex or shake for 1 hour at room temperature.
-
Phase Separation Induction: Add 1.25 mL of water to induce phase separation. Incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C.
-
Lipid Collection: Collect the upper organic phase (MTBE layer) which contains the lipids.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.
Butanol/Methanol (BUME) Method
This is a novel, automated, and chloroform-free method suitable for high-throughput lipid extraction from plasma and tissues.
Materials:
-
Butanol:Methanol (3:1, v/v) mixture
-
Heptane:Ethyl acetate (3:1, v/v) mixture
-
1% Acetic acid solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction: To your sample (e.g., 100 µL of plasma), add 300 µL of the butanol:methanol (3:1) mixture. Vortex for 30 seconds. This creates a single-phase extraction system.
-
Phase Separation: Add 300 µL of the heptane:ethyl acetate (3:1) mixture, followed by 300 µL of 1% acetic acid.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Lipid Collection: The lipids are concentrated in the upper organic phase. Carefully collect the upper layer.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.
Visualizations
Experimental Workflow for Lipid Extraction
The following diagram illustrates a general workflow for lipid sample preparation and extraction for mass spectrometry analysis.
Caption: A generalized workflow for lipid extraction from biological samples.
Phosphatidylcholine Biosynthesis and Catabolism Pathway
This diagram outlines the major pathways for the synthesis and breakdown of phosphatidylcholine (PC).
Caption: Key metabolic pathways of phosphatidylcholine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Extraction Procedure Is Required To Ensure Recovery of the Main Lipid Classes in Whole Blood When Profiling the Lipidome of Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
Application Note: HILIC Chromatography for the Separation of Phospholipids Using 17:0-18:1 PC-d5 as an Internal Standard
Abstract
This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with mass spectrometry (MS) for the separation and quantification of phospholipid classes from biological samples. The protocol utilizes 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5) as an internal standard for the accurate quantification of phosphatidylcholines (PC). This method is particularly suited for researchers, scientists, and drug development professionals working in lipidomics and related fields.
Introduction
Phospholipids (B1166683) are essential components of cellular membranes and play crucial roles in cell signaling and metabolism. Alterations in phospholipid profiles have been linked to various diseases, making their accurate quantification critical for biomarker discovery and drug development.[1] HILIC is a powerful chromatographic technique that separates compounds based on their polarity, making it ideal for separating phospholipid classes according to their polar head groups.[1][2] This approach minimizes ion suppression effects and allows for the co-elution of lipid species within the same class as their corresponding internal standards, leading to more accurate quantification.[2] This application note provides a detailed protocol for the separation of major phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), phosphatidylglycerol (PG), and phosphatidylinositol (PI), using a deuterated PC internal standard (this compound).
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Chloroform (HPLC grade)
-
Additives: Ammonium acetate (B1210297) (LC-MS grade)
-
Internal Standard: this compound (Avanti Polar Lipids)[3]
-
Phospholipid Standards: A mix of representative phospholipids (e.g., PC 16:0/18:1, PE 16:0/18:1, PS 16:0/18:1, PG 16:0/18:1, PI 16:0/18:1)
-
Sample Preparation: Biological matrix of interest (e.g., plasma, tissue homogenate)
Sample Preparation: Lipid Extraction
A modified Folch or Bligh-Dyer extraction method is recommended for extracting lipids from biological samples.
-
To 100 µL of sample (e.g., plasma), add 2 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard, this compound, at a final concentration of 10 µM.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HILIC-MS analysis.
HILIC-MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column with a polar stationary phase is recommended. For example, a silica-based column or a column with a zwitterionic stationary phase (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Table 1: HILIC Gradient and MS Parameters
| Parameter | Value |
| Mobile Phase A | 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate |
| Mobile Phase B | 50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate |
| Gradient | 0-2 min: 0% B; 2-12 min: 0-50% B; 12-15 min: 50% B; 15-15.1 min: 50-0% B; 15.1-20 min: 0% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive and Negative (switching) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |
| Mass Range | m/z 150-1200 |
Data Presentation
HILIC chromatography separates phospholipids based on the polarity of their head groups. The expected elution order is generally from the least polar to the most polar phospholipids. The internal standard, this compound, will co-elute with the phosphatidylcholine (PC) class.
Table 2: Expected Retention Times of Phospholipid Classes
| Phospholipid Class | Abbreviation | Expected Retention Time (min) |
| Phosphatidylcholine | PC | 6.5 - 7.5 |
| This compound (IS) | PC-d5 | ~7.0 |
| Phosphatidylethanolamine | PE | 8.0 - 9.0 |
| Phosphatidylglycerol | PG | 9.5 - 10.5 |
| Phosphatidylinositol | PI | 10.5 - 11.5 |
| Phosphatidylserine | PS | 11.0 - 12.0 |
Note: Retention times are approximate and may vary depending on the specific HILIC column, LC system, and mobile phase conditions.
Mandatory Visualizations
Phosphatidylcholine Synthesis Pathway (Kennedy Pathway)
Caption: The Kennedy pathway for de novo phosphatidylcholine synthesis.
Experimental Workflow for Phospholipid Analysis
References
Application Note: Enhancing Lipidomics Quantification using a 17:0-18:1 PC-d5 Internal Standard Cocktail
For Researchers, Scientists, and Drug Development Professionals
Abstract
Accurate quantification of lipid species is fundamental to lipidomics research, underpinning the discovery of biomarkers and the elucidation of metabolic pathways. Analytical variability introduced during sample preparation and analysis poses a significant challenge to achieving reliable data. The use of internal standards (IS) is a cornerstone technique for mitigating these variations. This document provides detailed application notes and protocols for the use of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5) as part of a comprehensive internal standard cocktail for mass spectrometry-based lipidomics.
Introduction to Internal Standards in Lipidomics
Lipidomics, the large-scale study of lipids, is crucial for understanding cellular processes in health and disease.[1] However, accurately quantifying the vast and complex lipidome is challenging. The multi-step nature of lipid analysis, from extraction to detection, introduces potential variability that can compromise data integrity.[1]
An internal standard is a compound of a known concentration added to a sample before analysis.[1] Its primary role is to normalize the analytical signal of endogenous lipids, correcting for sample loss during extraction and compensating for matrix effects that can suppress or enhance ionization in the mass spectrometer.[1] Ideally, an internal standard should be chemically similar to the analytes but distinguishable by the mass spectrometer, a requirement fulfilled by stable isotope-labeled lipids or those with unique structures like odd-chain fatty acids.[2]
Properties of this compound as an Internal Standard
This compound is a deuterated phosphatidylcholine (PC) that serves as an excellent internal standard for the quantification of PC and other lipid classes.[3] Its key features include:
-
Structural Similarity: It mimics the structure of common endogenous PCs, ensuring similar behavior during lipid extraction and chromatographic separation.
-
Non-Endogenous Acyl Chains: The 17:0 fatty acid chain is not typically abundant in most biological systems, minimizing interference from endogenous lipids.
-
Stable Isotope Label: The five deuterium (B1214612) atoms (d5) on the choline (B1196258) headgroup create a distinct mass shift, allowing for clear differentiation from endogenous PCs by mass spectrometry without significantly altering its chemical properties.[3]
-
Broad Applicability: While ideal for PCs, it can also be used for semi-quantification of other lipid classes where a class-specific standard is unavailable, by accounting for differences in ionization efficiency.
Principle of Internal Standard-Based Quantification
The fundamental principle of using an internal standard is that it experiences the same analytical variations as the analyte of interest.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the workflow are effectively normalized. This ratio is then used to determine the concentration of the analyte by referencing a calibration curve.[1]
Caption: Principle of internal standard-based lipid quantification.
Experimental Protocols
Preparation of the Internal Standard (IS) Cocktail
A robust IS cocktail should contain a representative standard for each major lipid class to be analyzed. This compound is a key component of commercial mixtures like UltimateSPLASH™ ONE, which includes 69 unique lipids across 15 classes.[4]
Table 1: Example Composition of a Phospholipid Internal Standard Cocktail
| Internal Standard | Lipid Class | Recommended Spiking Concentration (ng/sample) |
| This compound | PC | 150 |
| 17:0-18:1 PE-d5 | PE | 75 |
| 17:0-14:1 PI | PI | 50 |
| 17:0-14:1 PS | PS | 50 |
| 17:0-14:1 PG | PG | 50 |
| 17:1 LPE | LPE | 25 |
| 12:0 LPC | LPC | 25 |
Note: Optimal concentrations may vary depending on the sample type and analytical platform. It is recommended to optimize these concentrations during method development.
Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
The MTBE method is favored for its efficiency and suitability for high-throughput applications. A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection.[5][6]
Methodology:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.[7]
-
Spiking: Add 10 µL of the prepared Internal Standard Cocktail directly to the sample.
-
Solvent Addition: Add 225 µL of ice-cold methanol.[7]
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Extraction: Add 750 µL of ice-cold MTBE.[7]
-
Incubation: Incubate the sample for 1 hour at 4°C with intermittent vortexing every 15 minutes to ensure thorough extraction.[7]
-
Phase Separation: Add 188 µL of PBS or water to induce phase separation.[7]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Collection: Carefully collect the upper organic phase and transfer it to a new clean tube.[8]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1][8]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol/Water 65:30:5 v/v/v).[8]
Caption: Experimental workflow for MTBE-based lipid extraction.
Protocol 2: Lipid Extraction using Bligh-Dyer Method
The Bligh-Dyer method is a classic and robust protocol for total lipid extraction.[9][10]
Methodology:
-
Sample Preparation: For 1 mL of aqueous sample (e.g., cell homogenate), place it in a glass tube.
-
Spiking: Add the prepared Internal Standard Cocktail directly to the sample.
-
Solvent Addition 1: Add 3.75 mL of a 1:2 (v/v) Chloroform (B151607):Methanol mixture and vortex thoroughly.[11]
-
Solvent Addition 2: Add 1.25 mL of Chloroform and vortex.[11]
-
Solvent Addition 3: Add 1.25 mL of water and vortex. This will result in a biphasic system.[11]
-
Centrifugation: Centrifuge at 1,000 x g for 5-10 minutes to achieve clear phase separation.[11]
-
Collection: The lower chloroform phase contains the lipids. Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower organic phase.[11][12]
-
Drying: Transfer the organic phase to a new tube and evaporate the solvent under nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[1]
LC-MS/MS Analysis and Data Processing
Chromatographic Separation:
-
Column: A C18 or C8 reversed-phase column is commonly used for separating lipid species.[1]
-
Mobile Phases: Typically, a gradient of acetonitrile/water and isopropanol/acetonitrile with additives like ammonium (B1175870) formate (B1220265) is used.[2][13]
-
Flow Rate: 0.3-0.6 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 45-55°C) for reproducibility.[2][13]
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a wide range of lipid classes.[2]
-
Data Acquisition: Data can be acquired in data-dependent (DDA) or data-independent (DIA) modes to obtain MS1 and MS/MS spectra for identification and quantification.[2]
Data Processing:
-
Peak Integration: Integrate the peak areas for the endogenous lipids and the corresponding internal standards (e.g., this compound).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[1]
Quantitative Performance Data
The use of an appropriate internal standard significantly improves the precision and accuracy of quantification. A calibration curve should be generated for each lipid class to assess the linearity of the response.
Table 2: Example Calibration Curve Data for an Endogenous PC using this compound as Internal Standard
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Ratio (Analyte/IS) |
| 1 | 15,500 | 1,510,000 | 0.010 |
| 5 | 78,000 | 1,530,000 | 0.051 |
| 10 | 152,000 | 1,490,000 | 0.102 |
| 50 | 765,000 | 1,500,000 | 0.510 |
| 100 | 1,510,000 | 1,520,000 | 0.993 |
| 250 | 3,780,000 | 1,515,000 | 2.495 |
| Linearity (R²) | 0.9998 |
This data demonstrates a strong linear relationship between the analyte concentration and the peak area ratio, validating the use of the internal standard for accurate quantification across a wide dynamic range.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 8. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. scribd.com [scribd.com]
- 13. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Phosphatidylcholine Isomers Using Deuterated Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a pivotal role in maintaining membrane structure and fluidity, and participating in cellular signaling and metabolic pathways. The structural diversity of PCs, arising from the different fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, results in a multitude of isomers. The specific composition and distribution of these PC isomers can be altered in various pathological conditions, including cancer, cardiovascular diseases, and metabolic disorders, highlighting their potential as diagnostic and prognostic biomarkers.
The accurate quantification of individual PC isomers is analytically challenging due to their structural similarity. This application note presents a robust and sensitive method for the comprehensive analysis of phosphatidylcholine isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution using deuterated internal standards. The co-elution of deuterated standards with their endogenous counterparts allows for precise correction of matrix effects and variations during sample preparation and analysis, ensuring high accuracy and reproducibility.
Phosphatidylcholine Metabolism and Signaling
Phosphatidylcholine homeostasis is maintained through a balance of synthesis, degradation, and remodeling pathways. The two primary biosynthetic routes are the Kennedy (CDP-choline) pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. PC and its metabolites are also integral to various signaling cascades.
Caption: Key pathways in phosphatidylcholine biosynthesis and its role in signaling.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.
-
Deuterated Internal Standards: A suite of deuterated phosphatidylcholine standards (e.g., PC(16:0-d31/18:1), PC(18:0-d35/20:4), etc.) should be used to cover the range of endogenous species. These are commercially available from suppliers such as Avanti Polar Lipids and FB Reagents.
-
Other Reagents: Ammonium (B1175870) formate, formic acid, methyl-tert-butyl ether (MTBE).
Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol details a modified Folch extraction procedure.
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Addition: To 50 µL of plasma/serum in a glass tube, add a known quantity of the deuterated PC internal standard mixture.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Organic Phase Collection: Carefully aspirate the lower organic phase and transfer to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of the initial LC mobile phase.
LC-MS/MS Analysis
The separation of PC isomers is achieved using reversed-phase liquid chromatography.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM ammonium formate.
-
Gradient Program:
Time (min) Flow Rate (µL/min) % B 0.0 400 32 1.5 400 45 5.0 350 52 8.0 350 58 11.0 350 66 14.0 350 70 18.0 350 75 21.0 350 97 25.0 350 97 25.1 400 32 | 30.0 | 400 | 32 |
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion is the [M+H]⁺ adduct, and the characteristic product ion for all PCs is the phosphocholine headgroup at m/z 184.0733. Specific MRM transitions for each PC isomer and its corresponding deuterated standard must be optimized.
Quantitative Data Presentation
Method validation is crucial for ensuring reliable quantitative results. The following tables provide a summary of typical performance characteristics for this analytical approach.
Table 1: Method Validation and Performance Data
| Parameter | Typical Performance Metrics |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15.0 ng/mL |
| Analyte Recovery | 90% - 115%[1] |
| Precision (RSD) | < 15% |
| Accuracy | 85% - 115% |
Table 2: Example Calibration Curve for PC(16:0/18:1)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Deuterated IS) |
|---|---|
| 2.5 | 0.028 |
| 5.0 | 0.055 |
| 10.0 | 0.112 |
| 50.0 | 0.548 |
| 100.0 | 1.095 |
| 500.0 | 5.520 |
| 1000.0 | 11.150 |
Visualized Experimental Workflow
The overall analytical process is summarized in the following workflow diagram.
Caption: Workflow for the quantitative analysis of PC isomers.
Conclusion
This application note details a comprehensive and validated LC-MS/MS method for the specific and accurate quantification of phosphatidylcholine isomers in biological matrices. The incorporation of deuterated internal standards is fundamental to achieving the high levels of precision and accuracy required for rigorous scientific investigation and clinical biomarker discovery. This protocol provides a solid foundation for researchers to explore the nuanced roles of PC isomerism in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in Lipidomics with 17:0-18:1 PC-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use 17:0-18:1 PC-d5 to address matrix effects in lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in lipidomics?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of a target analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Biological samples like plasma or tissue are complex matrices containing a high abundance of various molecules such as salts, proteins, and other lipids, which are major contributors to matrix effects.[1]
Q2: How does using this compound help address these matrix effects?
A2: this compound is a deuterated, stable isotope-labeled (SIL) internal standard.[3][4] The core principle behind its use is isotope dilution mass spectrometry.[5] A known quantity of this standard is added to a biological sample at the earliest stage of preparation.[5][6] Because this compound is chemically almost identical to endogenous phosphatidylcholines (PCs), it exhibits nearly the same physicochemical properties. This means it experiences similar extraction recovery, chromatographic retention, and, most importantly, similar matrix effects as the endogenous PC analytes.[5][] The mass spectrometer can distinguish between the analyte and the deuterated standard by their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to the known amount of the deuterated internal standard, a precise quantification of the analyte can be achieved, effectively normalizing for variations caused by matrix effects.[5][6]
Q3: When is the optimal time to add the this compound internal standard to my samples?
A3: The internal standard should be added at the very beginning of the sample preparation process, before any extraction or cleanup steps.[5][8] This ensures that the SIL standard experiences the same potential sample loss and variability throughout the entire analytical workflow, from extraction to injection, thereby providing the most accurate correction.[5]
Q4: Can I use this compound to quantify all lipid species in my sample?
A4: While this compound is ideal for quantifying various phosphatidylcholine (PC) species, its use for other lipid classes should be approached with caution. An ideal internal standard is chemically and structurally as similar as possible to the analyte.[9] While sometimes a single standard is used for a class of lipids, for the most accurate quantification, it is best to use a specific SIL internal standard for each lipid class being analyzed (e.g., a deuterated PE for phosphatidylethanolamines).[10][11] Using a PC standard to quantify a triacylglycerol, for example, may lead to inaccurate results as their extraction efficiencies and ionization responses can differ significantly.
Q5: I observe a slight shift in retention time between my endogenous PC and the this compound standard. Is this a cause for concern?
A5: A minor retention time shift between a deuterated standard and its non-deuterated analog can occur due to the kinetic isotope effect.[5] This is typically not a major issue. However, a significant separation could mean that the analyte and the internal standard are not experiencing the same matrix effects at the point of elution.[12] If the shift is considerable, it may be necessary to optimize the chromatographic method to ensure co-elution.[12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps | Citation |
| Low signal for both analyte and this compound | Severe ion suppression from the sample matrix. | 1. Dilute the Sample: This is a simple and effective first step to reduce the concentration of interfering matrix components. Ensure the analyte concentration remains above the instrument's limit of detection. 2. Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering compounds. 3. Improve Chromatography: Adjust the LC gradient or change the column to better separate the analyte from matrix components. | [1][13] |
| High variability in internal standard response across samples | Inconsistent sample preparation or pipetting errors. | 1. Review Spiking Procedure: Ensure precise and consistent addition of the internal standard to every sample. Check pipette calibration. 2. Optimize Extraction: Re-evaluate the extraction protocol for robustness. Ensure consistent solvent volumes, pH, and mixing times for all samples. | [12] |
| Poor accuracy/precision in Quality Control (QC) samples | The internal standard is not adequately compensating for matrix effects. | 1. Verify Co-elution: Check for a significant chromatographic shift between the analyte and the internal standard. Modify the LC method if necessary to ensure they elute together. 2. Evaluate a Different IS: The chosen internal standard may not be a suitable structural analog for the specific analyte. Consider a different deuterated standard that more closely matches the analyte's structure and properties. | [12] |
| "Cross-talk" between analyte and internal standard signals | Interference between the Multiple Reaction Monitoring (MRM) transitions of the analyte and the internal standard. | Select different, more specific MRM transitions for the analyte and/or the internal standard to eliminate interference. | [12] |
Visual Troubleshooting Workflow
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Experimental Protocols
Protocol: Quantification of Phosphatidylcholines using this compound
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample type.
1. Materials and Reagents
-
This compound internal standard solution (e.g., 1 mg/mL in ethanol)
-
LC-MS grade solvents: Chloroform (B151607), Methanol, Water, Isopropanol, Acetonitrile
-
Biological matrix (e.g., plasma)
-
Glass vials and syringes
2. Sample Preparation and Internal Standard Spiking
-
Prepare a working solution of this compound (e.g., 10 µg/mL in methanol).
-
Aliquot 50 µL of plasma into a 2 mL glass vial.
-
Spike the sample by adding 10 µL of the 10 µg/mL this compound working solution directly to the plasma.
-
Vortex briefly to mix.
3. Lipid Extraction (Bligh-Dyer Method)
-
To the spiked plasma sample, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.[8]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.[8]
-
Add 125 µL of chloroform and vortex for 30 seconds.[8]
-
Add 125 µL of water (or 0.9% NaCl solution) and vortex for 30 seconds to induce phase separation.[8]
-
Centrifuge at 2,500 x g for 10 minutes at 4°C. Two distinct phases will form.[8]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new clean glass vial.[8]
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for your LC system (e.g., Acetonitrile:Isopropanol, 1:1, v/v).[8]
4. LC-MS/MS Analysis
-
System: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: A C18 column suitable for lipidomics (e.g., ACQUITY Amide BEH).[14]
-
Mobile Phase: Use a gradient elution with solvents such as water with ammonium (B1175870) formate (B1220265) and acetonitrile/isopropanol.[11]
-
Ionization Mode: Positive ESI is typically used for PC analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for your target endogenous PC lipids and for this compound.
5. Data Processing and Quantification
-
Integrate the peak areas for the endogenous PC analyte and the this compound internal standard.
-
Calculate the peak area ratio: (Peak Area of Analyte / Peak Area of IS).
-
Generate a calibration curve using standards prepared in a blank matrix with a constant amount of internal standard.
-
Determine the concentration of the endogenous PC in your samples by comparing its peak area ratio to the calibration curve.
Visual Guide: Experimental Workflow
Caption: A typical experimental workflow for lipid analysis using an internal standard.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Name | 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine | [15] |
| Molecular Formula | C₄₃H₇₉D₅NO₈P | [15][16] |
| Formula Weight | 779.15 g/mol | [15] |
| Exact Mass | 778.62 | [15] |
| Typical Use | Internal standard for quantitative mass spectrometry | [3][4] |
| Storage Temperature | -20°C | [15] |
Table 2: Example Calculation for Assessing Matrix Effect
This method helps quantify the extent of ion suppression or enhancement.
| Sample Set | Description | Example Peak Area |
| Set A | Analyte standard in neat solvent (e.g., 100 ng/mL). | 500,000 |
| Set B | Blank matrix extract spiked with analyte after extraction to the same concentration as Set A. | 350,000 |
| Set C | Blank matrix spiked with analyte before extraction. | 315,000 |
Calculations:
-
Matrix Effect (ME %) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Example: (350,000 / 500,000) * 100 = 70% (This indicates 30% ion suppression).[13]
-
-
Recovery (RE %) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Example: (315,000 / 350,000) * 100 = 90% (This indicates 90% of the analyte was recovered during the extraction process).[12]
-
The Principle of Isotope Dilution
The use of this compound relies on the principle of isotope dilution, where a known amount of a labeled standard is used to accurately measure an unknown amount of its unlabeled counterpart.
Caption: The principle of isotope dilution mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. dfzljdn9uc3pi.cloudfront.net [dfzljdn9uc3pi.cloudfront.net]
Technical Support Center: Accurate Lipid Quantification with Internal Standards
Welcome to the technical support center for improving the accuracy of lipid quantification using internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental best practices.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of internal standards in lipidomics.
Q1: Why is using an internal standard crucial for accurate lipid quantification?
A1: Internal standards (IS) are essential for accurate lipid quantification because they help correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] An ideal internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to the sample at the beginning of the workflow.[2][3] By comparing the signal of the analyte to the signal of the co-eluting internal standard, it is possible to normalize for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.[2][3]
Q2: What are the different types of internal standards, and which one should I choose?
A2: The main types of internal standards used in lipidomics are stable isotope-labeled (SIL) lipids, odd-chain lipids, and other non-endogenous structural analogs.[1]
-
Stable Isotope-Labeled (SIL) Lipids: These are considered the "gold standard" for accuracy as they have nearly identical chemical and physical properties to the analytes of interest.[1][4][5] They are distinguished by mass spectrometry due to the incorporation of heavy isotopes like ¹³C or ²H.[1]
-
Odd-Chain Lipids: These are lipids with fatty acid chains containing an odd number of carbon atoms, which are generally absent or present in very low amounts in most biological samples. They can be a cost-effective alternative to SILs.[1]
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not found in the sample.
The choice of internal standard depends on the specific lipid classes being analyzed, the availability of standards, and the desired level of quantification accuracy.[1] For the highest accuracy, a stable-isotope labeled internal standard for each lipid species is preferred.[4]
Q3: When and how much internal standard should I add to my sample?
A3: The internal standard should be added to the sample as early as possible in the analytical workflow, preferably before the initial lipid extraction step.[2][3][5][6] This ensures that the IS experiences the same potential for loss as the analyte throughout the entire process. The amount of internal standard added should be in an appropriate ratio to the analyte, taking into account the dynamic range of the instrument.[7]
Q4: Can I use one internal standard for all lipid classes?
A4: While it may be tempting for simplicity, using a single internal standard for all lipid classes is generally not recommended for achieving high accuracy. Different lipid classes exhibit different extraction efficiencies and ionization responses. Ideally, at least one internal standard should be used for each lipid class being quantified.[5][7] If quantifying individual molecular species within a class, multiple internal standards representing the diversity of that class may be necessary.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during lipid quantification experiments using internal standards.
Issue 1: High variability in quantification results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent addition of internal standard. | Ensure precise and consistent addition of the internal standard to each sample. Use calibrated pipettes and vortex briefly after addition.[2] |
| Incomplete lipid extraction. | Optimize the extraction protocol. Ensure the correct solvent-to-sample ratio and sufficient vortexing/homogenization time.[2] |
| Phase separation issues during extraction. | Ensure the correct ratio of solvents and aqueous solution to induce clear phase separation. Centrifuge at the recommended speed and temperature to obtain distinct layers.[2] |
| Instrument instability. | Monitor instrument performance by injecting quality control (QC) samples periodically throughout the analytical run.[8][9] |
Issue 2: Poor or no signal from the internal standard.
| Possible Cause | Troubleshooting Step |
| Degradation of the internal standard. | Store internal standard stock solutions properly, typically at -20°C or -80°C in amber glass vials to prevent degradation.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect mass spectrometer settings. | Optimize mass spectrometry conditions, including ionization mode and collision energies, for the specific internal standard being used.[1] |
| Insufficient amount of internal standard added. | Verify the concentration of the internal standard working solution and the volume added to the sample. |
Issue 3: Non-linear calibration curve.
| Possible Cause | Troubleshooting Step |
| Matrix effects. | The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. Ensure the internal standard co-elutes with the analyte to compensate for these effects.[2] Diluting the sample may also help mitigate matrix effects.[10] |
| Detector saturation. | The concentration of the analyte or internal standard may be too high, leading to detector saturation. Prepare a calibration curve over a wider dynamic range and dilute samples if necessary. |
| Impure internal standard. | An impure internal standard can lead to a non-linear response. Ensure the purity of the internal standard used.[6] |
Issue 4: Internal standard signal is present in blank samples.
| Possible Cause | Troubleshooting Step | | Contamination of solvents or glassware. | Use high-purity, LC-MS grade solvents.[10] Ensure all glassware is thoroughly cleaned to avoid cross-contamination. | | Carryover from previous injections. | Implement a robust wash cycle between sample injections on the LC system to prevent carryover. | | The chosen internal standard is naturally present in the sample. | Select an internal standard that is not endogenously present in the biological matrix being analyzed.[1][7] |
Data Presentation: Comparison of Internal Standard Performance
The following table summarizes the performance characteristics of different types of internal standards used in lipidomics.
| Parameter | Stable Isotope-Labeled (SIL) Lipids | Odd-Chain Lipids | Structural Analogs |
| Accuracy | Excellent, considered the "gold standard".[1] | Good to Excellent. | Variable, depends on structural similarity. |
| Precision | High. | High. | Moderate to High. |
| Correction for Matrix Effects | Excellent, due to co-elution.[2] | Good, if structurally similar. | Fair to Good. |
| Correction for Extraction Loss | Excellent. | Excellent. | Good. |
| Commercial Availability | Widely available for many lipid classes.[11] | Available for major lipid classes. | Varies. |
| Cost | High. | Moderate. | Low to Moderate. |
Experimental Protocols
Below are detailed methodologies for key experiments in lipid quantification using internal standards.
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a common liquid-liquid extraction method for isolating lipids from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a glass centrifuge tube, add a known volume of the internal standard working solution.
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 100 µL) to the tube containing the internal standard.[12]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 100 µL plasma sample, this would be 2 mL of the chloroform:methanol mixture.[2][12]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[2]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for 1 minute to induce phase separation.[2][12]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[2][12]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[2][12]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[2]
Protocol 2: LC-MS/MS Analysis and Quantification
This protocol outlines the general steps for analyzing the extracted lipids and quantifying them using the internal standard data.
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.[1][2]
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI).[1][2] Data can be acquired in full scan mode or by selected/multiple reaction monitoring (SRM/MRM) for targeted analysis.[1][7]
-
Data Processing: Process the raw LC-MS data using specialized software to identify lipid species and integrate the peak areas for both the endogenous lipids and the internal standards.[2]
-
Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]
-
Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.[2]
Visualizations
The following diagrams illustrate key workflows and relationships in lipid quantification using internal standards.
Caption: Experimental workflow for lipid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lipidomicstandards.org [lipidomicstandards.org]
- 6. youtube.com [youtube.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. euncl.org [euncl.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Phosphatidylcholine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of 17:0-18:1 PC-d5, a commonly used internal standard in lipidomics.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive electrospray ionization (ESI) mode?
A1: In positive ESI mode, phosphatidylcholines (PCs) readily form protonated molecules [M+H]⁺. Given the molecular weight of this compound is approximately 779.13 g/mol , the expected precursor ion would be around m/z 780.14. Depending on the mobile phase composition, you might also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Q2: What is the most characteristic product ion for phosphatidylcholines, including this compound, in tandem MS (MS/MS)?
A2: The most characteristic product ion for all PCs, including deuterated standards, is the phosphocholine (B91661) headgroup fragment at m/z 184.[1][2][3][4][5][6] This fragment is generated through the collision-induced dissociation (CID) of the precursor ion and is often the most intense ion in the product ion spectrum, making it ideal for precursor ion scanning and multiple reaction monitoring (MRM) experiments.
Q3: Why am I observing a product ion at m/z 189 for this compound?
A3: The observation of a product ion at m/z 189 is expected for this compound. The d5 labeling is on the choline (B1196258) headgroup. Therefore, the characteristic phosphocholine headgroup fragment will have a mass shift of +5 Da, resulting in a product ion at m/z 189. This confirms the identity of your deuterated internal standard.
Q4: Should I optimize MS parameters for my analyte and deuterated internal standard separately?
A4: Yes, it is best practice to optimize mass spectrometer parameters such as declustering potential (or cone voltage) and collision energy independently for both the analyte and the deuterated internal standard.[7] While their chemical properties are very similar, the slight mass difference can lead to different optimal settings for achieving maximum sensitivity and robust fragmentation.[7]
Q5: What is in-source fragmentation and how can I minimize it?
A5: In-source fragmentation is the breakdown of ions within the ion source before they enter the mass analyzer.[8][9][10] For phospholipids, this can lead to the premature fragmentation of the precursor ion, potentially affecting quantification. To minimize in-source fragmentation, you can optimize the ion source parameters, such as lowering the cone voltage (or declustering potential) and adjusting the source temperature.[7][11]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Ion Source Parameters | Infuse a solution of this compound directly into the mass spectrometer and systematically optimize the ion source temperature, sheath gas, and auxiliary gas flow rates to maximize the precursor ion signal. |
| Incorrect Precursor Ion Selection | Verify the calculated m/z of the [M+H]⁺ adduct for this compound. Check for the presence of other adducts (e.g., [M+Na]⁺) that might be more abundant and consider targeting those. |
| Suboptimal Cone Voltage/Declustering Potential | This parameter significantly affects the abundance of the precursor ion. Infuse the standard and ramp the cone voltage to find the value that yields the highest intensity for the m/z 780.14 ion. |
| Sample Degradation | Ensure proper storage and handling of the this compound standard to prevent degradation. Prepare fresh solutions for infusion and analysis.[12] |
Issue 2: Poor Fragmentation and Low Product Ion Intensity (m/z 189)
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy (CE) | CE is a critical parameter for obtaining good fragmentation. Infuse the precursor ion (m/z 780.14) and perform a collision energy ramp experiment to determine the optimal CE that maximizes the intensity of the m/z 189 product ion.[13] |
| Incorrect Collision Gas Pressure | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range for your instrument. |
| In-source Fragmentation | If significant in-source fragmentation is occurring, the abundance of the precursor ion entering the collision cell will be reduced, leading to a weaker product ion signal. Re-optimize the cone voltage to minimize this effect.[7] |
Experimental Protocols
Protocol for Optimizing MS Parameters for this compound
Objective: To determine the optimal cone voltage and collision energy for the detection of this compound using a triple quadrupole mass spectrometer in positive ESI mode.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol (B129727) or a solvent compatible with your mobile phase)
-
Infusion pump and syringe
-
Mass spectrometer with ESI source
Methodology:
-
Instrument Setup:
-
Set the mass spectrometer to positive electrospray ionization mode.
-
Set the ion source parameters (e.g., temperature, gas flows) to typical starting values for lipid analysis.
-
Set up a scan to monitor the precursor ion of this compound ([M+H]⁺ at m/z 780.14).
-
-
Cone Voltage (or Declustering Potential) Optimization:
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Create an experiment that ramps the cone voltage across a relevant range (e.g., 10 V to 100 V in 5 V steps) while monitoring the intensity of the precursor ion at m/z 780.14.
-
Plot the ion intensity as a function of the cone voltage. The optimal cone voltage is the value that produces the maximum signal intensity for the precursor ion.
-
-
Collision Energy Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Set up a product ion scan for the precursor ion m/z 780.14.
-
Create an experiment that ramps the collision energy across a relevant range (e.g., 10 eV to 60 eV in 2 eV steps) while monitoring the intensity of the product ion at m/z 189.
-
Plot the product ion intensity as a function of the collision energy. The optimal collision energy is the value that produces the maximum signal intensity for the m/z 189 fragment.
-
Quantitative Data Summary
The following table provides a template for summarizing the optimized MS parameters for this compound. The exact values will be instrument-dependent and should be determined empirically using the protocol above.
| Parameter | Optimized Value |
| Precursor Ion (m/z) | 780.14 ([M+H]⁺) |
| Product Ion (m/z) | 189.1 ([Phosphocholine-d5]⁺) |
| Cone Voltage (V) | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally |
| Dwell Time (ms) | Typically 50-200 ms |
| Ion Source Temperature (°C) | To be determined experimentally |
| Sheath Gas Flow (Arb) | To be determined experimentally |
| Auxiliary Gas Flow (Arb) | To be determined experimentally |
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
References
- 1. Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipidomics Methodology FAQ | MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of 17:0-18:1 PC-d5 Isotopic Purity on Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the use of deuterated internal standards, focusing on the impact of 17:0-18:1 PC-d5 isotopic purity in quantitative lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipid analysis?
This compound is a high-purity, deuterated phosphatidylcholine (PC) lipid.[1] It contains five deuterium (B1214612) (d5) atoms on the glycerol (B35011) backbone. In mass spectrometry-based lipidomics, it serves as an internal standard (IS).[2] An IS is a compound of known concentration added to a sample at the beginning of the workflow to correct for sample loss during preparation and to compensate for variations in instrument response, such as matrix effects.[2][3] Structurally identical stable isotope-labeled standards, like this compound, are considered the gold standard for quantification because they behave nearly identically to their endogenous, non-labeled counterparts during extraction and analysis.[4]
Q2: Why is the isotopic purity of this compound critical for accurate quantification?
High isotopic purity (typically ≥98%) is crucial for accurate quantification.[5][6] The primary issue with lower isotopic purity is the presence of the unlabeled (d0) version of the analyte within the internal standard solution.[5] This unlabeled impurity contributes to the signal of the endogenous analyte being measured, leading to a systematic overestimation of its concentration.[6] This analytical bias is especially significant when quantifying low-abundance lipids, where the contribution from the impure standard can be a substantial portion of the total analyte signal.[6]
Q3: What is the recommended purity for deuterated internal standards?
For reliable and accurate quantification, a deuterated internal standard should meet the following criteria:
-
Isotopic Enrichment: ≥98% to minimize the contribution of the unlabeled analyte in the standard solution.[6]
-
Chemical Purity: >99% to ensure no other compounds are present that could cause interfering peaks.[6]
-
Number of Deuterium Atoms: A sufficient number (typically 3 or more) to ensure the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[6]
Q4: How does isotopic impurity in this compound quantitatively affect results?
Isotopic impurity introduces a positive bias in the measurement. The unlabeled 17:0-18:1 PC present in the d5 standard adds to the signal of the endogenous analyte, causing its calculated concentration to be artificially high. The magnitude of this error is inversely proportional to the concentration of the endogenous analyte in the sample.
Data Presentation
The following table illustrates the theoretical impact of a this compound internal standard with 98% isotopic purity (i.e., containing 2% of the unlabeled d0 form) on the quantification of an analyte at various concentrations.
Table 1: Impact of 2% Isotopic Impurity on Analyte Quantification
| True Analyte Concentration (ng/mL) | Analyte Signal (Area Units) | IS Signal (d5) (Area Units) | Signal from Impurity (d0) (Area Units) | Total Measured Analyte Signal | Calculated Analyte Concentration (ng/mL) | % Error |
| 1.0 (LLOQ) | 100 | 10,000 | 200 | 300 | 3.0 | 200% |
| 10.0 | 1,000 | 10,000 | 200 | 1,200 | 12.0 | 20% |
| 50.0 | 5,000 | 10,000 | 200 | 5,200 | 52.0 | 4% |
| 100.0 | 10,000 | 10,000 | 200 | 10,200 | 102.0 | 2% |
| Assumptions: Analyte and IS have an equivalent response factor. The IS is added at a concentration yielding an area of 10,000 units. |
As shown, the error is most pronounced at the lower limit of quantification (LLOQ), where the signal from the impurity is significant relative to the true analyte signal.
Troubleshooting Guides
Problem: Inaccurate quantification, poor precision (%CV), or inconsistent analyte-to-internal standard area ratios.
When encountering quantification issues with this compound, a systematic approach is necessary to identify the root cause.
Caption: A logical workflow for troubleshooting quantification issues.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound
Objective: To quantify the percentage of the unlabeled (d0) form of 17:0-18:1 PC present in the deuterated (d5) internal standard.
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol/chloroform) at a concentration significantly higher (e.g., 100-fold) than that used in the analytical method.[5][7]
-
LC-HRMS Analysis: Inject the high-concentration solution into a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument.[5][8]
-
Data Acquisition: Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.
-
Data Analysis: a. Extract the ion chromatograms for the monoisotopic mass of the d5 standard and the d0 (unlabeled) form. b. Integrate the peaks for both species. c. Calculate the isotopic purity using the following formula: % Isotopic Purity = [Area(d5) / (Area(d5) + Area(d0))] x 100 d. The percentage of unlabeled impurity is a key indicator of the standard's quality.[6]
Caption: Experimental workflow for assessing internal standard isotopic purity.
Protocol 2: General Lipid Extraction with Internal Standard Spiking
Objective: To accurately prepare a biological sample for lipid analysis using an internal standard.
Methodology:
-
Sample Thawing: Thaw frozen plasma or tissue homogenate samples on ice.[2]
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample before any extraction steps.[4] This is critical to ensure the IS undergoes the same extraction and processing as the endogenous lipids.[2]
-
Lipid Extraction: Perform lipid extraction using a standard method, such as a Bligh-Dyer or MTBE extraction.[9] a. Add the extraction solvent (e.g., a mixture of chloroform (B151607) and methanol) to the sample. b. Vortex thoroughly to ensure mixing and protein precipitation. c. Induce phase separation by adding water or an appropriate buffer. d. Centrifuge to separate the organic (lipid-containing) and aqueous layers.
-
Sample Processing: a. Carefully collect the lower organic layer containing the lipids. b. Dry the extracted lipid phase under a stream of nitrogen or using a vacuum concentrator.[10] c. Reconstitute the dried lipids in a solvent compatible with your LC-MS system for analysis.[10]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Ion Suppression with Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards to correct for ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2][3] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1][4]
Q2: How do deuterated internal standards (D-IS) work to correct for ion suppression?
A2: Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are considered the "gold standard" for quantitative LC-MS.[1] They are chemically and physically almost identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (B1214612).[5][6] The core principle is that the D-IS co-elutes with the analyte and experiences the same degree of ion suppression.[1][3][7] By measuring the ratio of the analyte signal to the D-IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[1][4]
Q3: Can a deuterated internal standard ever fail to correct for ion suppression? If so, why?
A3: Yes, deuterated internal standards do not always perfectly correct for ion suppression, a phenomenon sometimes referred to as "differential matrix effects".[1] The primary reason for this is a potential chromatographic shift due to the "isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, potentially leading to a small difference in retention time between the analyte and the D-IS.[1][8] If this separation causes them to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.[7][8]
Q4: What are the common causes of ion suppression?
A4: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.[9][10]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[2][4][10]
-
High concentrations of the analyte or other compounds: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[2][4]
Q5: Are there alternatives to deuterated internal standards if I'm still having issues?
A5: Yes, if a deuterated standard is problematic, you can consider:
-
¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, leading to better co-elution and more effective compensation for matrix effects.[1]
-
Structural Analogs (Analog IS): While not ideal, a carefully chosen structural analog that elutes very close to the analyte and has similar ionization properties can sometimes be used. However, it's crucial to extensively validate its performance.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Preparation:
-
Prepare a solution of the analyte of interest at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Prepare a blank, extracted matrix sample (e.g., protein-precipitated plasma).
-
-
Infusion Setup:
-
Infuse the analyte solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
Use a T-connector to introduce the eluent from the LC column into the infusion line just before the ion source.
-
-
Injection:
-
Inject the blank, extracted matrix sample onto the LC column.[1]
-
-
Analysis:
-
Evaluation:
-
Compare the retention time of your analyte and D-IS with the regions of ion suppression identified. If they elute in a region of significant suppression, chromatographic optimization is necessary.[1]
-
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and D-IS spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and D-IS are spiked into the final extract.[1]
-
Set C (Pre-Extraction Spike): Analyte and D-IS are spiked into the blank matrix before the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation
| Parameter | Description | Ideal Outcome | Potential Issue Indicated by Deviation |
| Matrix Effect (%) | Measures the impact of the matrix on the analyte signal. | 85-115% | <85% indicates ion suppression; >115% indicates ion enhancement. |
| Recovery (%) | Measures the efficiency of the sample extraction process. | Consistent and high (e.g., >80%) | Low or variable recovery suggests issues with the extraction method. |
| Overall Process Efficiency (%) | Combines matrix effect and recovery to assess the entire analytical process. | Consistent across batches | High variability indicates inconsistent sample preparation or significant matrix effects. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor accuracy and precision despite using a D-IS | Differential Ion Suppression: The analyte and D-IS are not co-eluting perfectly and are experiencing different degrees of ion suppression. | 1. Assess Co-elution: Carefully examine the chromatograms to confirm perfect overlap of the analyte and D-IS peaks. 2. Modify Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete co-elution.[1] 3. Consider a ¹³C-labeled IS: These are less prone to chromatographic shifts.[1] |
| Analyte and D-IS signals are both low or absent | Severe Ion Suppression: High concentration of co-eluting matrix components are suppressing the signal of both the analyte and the internal standard. | 1. Improve Sample Preparation: Enhance sample cleanup using techniques like solid-phase extraction (SPE) to remove more interfering components.[1] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[1] |
| Gradual decrease in signal over an analytical run | Matrix Buildup: Accumulation of matrix components on the LC column or in the ion source. | 1. Implement Column Washing: Incorporate a robust column wash step at the end of each injection or periodically within the sequence.[1] 2. Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source.[1] |
| Poor peak shape and low signal for certain compounds | Analyte/IS Interaction with Metal Surfaces: Compounds with chelating properties (e.g., phosphates) can interact with stainless steel components of the LC system. | 1. Consider Metal-Free Systems: Use PEEK-lined columns and tubing to mitigate this issue.[12] |
Visualizations
Caption: Workflow for correcting ion suppression using a deuterated internal standard.
Caption: Troubleshooting logic for inaccurate results with a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to Using 17:0-18:1 PC-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the proper use of 17:0-18:1 PC-d5, a deuterated internal standard crucial for accurate lipidomic analysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of the phosphatidylcholine (PC) lipid 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine. The "d5" indicates that five hydrogen atoms in the glycerol (B35011) backbone have been replaced with deuterium. Its primary application is as an internal standard in mass spectrometry-based lipidomics.[1][2] It is added to samples at a known concentration to correct for variations in sample preparation and instrument response, thereby enabling accurate quantification of endogenous lipids.
Q2: Why is a deuterated internal standard like this compound preferred over a non-labeled standard?
A2: Deuterated internal standards are ideal for mass spectrometry because they are chemically almost identical to their endogenous counterparts but have a different mass. This allows them to be distinguished by the mass spectrometer while ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution helps to accurately compensate for matrix effects, where other molecules in the sample can suppress or enhance the signal of the analyte.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored at -20°C.[1] It is recommended to store it in a glass vial with a Teflon-lined cap to prevent contamination from plasticizers. For lipids dissolved in an organic solvent, storage below -30°C in anything other than a sealed glass ampoule is generally not advised.[3]
Q4: What are common sources of contamination when working with this compound?
A4: Contamination can arise from various sources, including:
-
Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and plates, interfering with the analysis.
-
Solvents: Impurities in solvents can introduce extraneous peaks. Always use high-purity, LC-MS grade solvents.
-
Glassware: Detergents and other residues can remain on glassware if not cleaned properly. It is advisable to rinse glassware with an organic solvent before use.
-
Sample Matrix: The biological sample itself is a major source of interfering compounds.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Signal | Inconsistent pipetting of the internal standard. | Ensure pipettes are properly calibrated. Use a consistent technique for adding the internal standard to all samples. |
| Incomplete mixing of the internal standard with the sample. | Vortex each sample thoroughly after adding the internal standard. | |
| Degradation of the internal standard during sample preparation. | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample preparation and analysis. | |
| Poor Peak Shape or Splitting | Contamination of the LC column. | Flush the column with a strong solvent series. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is properly mixed and degassed. The pH of the mobile phase can also affect peak shape. | |
| Ghost Peaks or Carryover | Contamination in the autosampler or injection port. | Clean the autosampler needle and injection port. Run blank injections between samples to assess carryover. |
| Residual sample from a previous injection adhering to the column. | Implement a robust column washing step at the end of each run. | |
| Unexpected Adducts | Presence of salts in the sample or mobile phase. | Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate. Ensure samples are desalted if necessary. |
| Contamination from glassware or solvents. | Use high-purity solvents and meticulously clean glassware. |
Stability of Phosphatidylcholines
The stability of phosphatidylcholines, including this compound, is influenced by factors such as temperature, pH, and exposure to oxygen.
Hydrolysis
Phosphatidylcholines can undergo hydrolysis at the sn-1 and sn-2 ester linkages, leading to the formation of lysophosphatidylcholines and free fatty acids. The rate of hydrolysis is pH-dependent, with the minimum rate observed around pH 6.5.[4] Both acidic and basic conditions, as well as elevated temperatures, can accelerate hydrolysis.[4][5]
Oxidation
The oleoyl (B10858665) fatty acid at the sn-2 position of 17:0-18:1 PC contains a double bond, making it susceptible to oxidation.[6] Oxidation can be initiated by exposure to air (oxygen), light, and trace metal ions. To minimize oxidation, it is recommended to handle the standard under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials to protect it from light.[5]
The following table summarizes the general stability of phosphatidylcholines under various conditions. Note that these are general guidelines, and the d5-labeling is not expected to significantly alter these properties.
| Condition | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates hydrolysis and oxidation. | Store at -20°C for long-term stability. Keep on ice during sample preparation. |
| pH | Hydrolysis is minimized at pH ~6.5. Rates increase in acidic or basic conditions. | Maintain a neutral pH during storage and sample preparation where possible. |
| Oxygen Exposure | Promotes oxidation of the unsaturated fatty acid chain. | Handle under an inert gas (nitrogen or argon). Use degassed solvents. |
| Light Exposure | Can catalyze oxidative degradation. | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Dissolve the standard in a high-purity solvent such as chloroform:methanol (2:1, v/v) to a known concentration (e.g., 1 mg/mL). Use a glass syringe for accurate volume measurement.
-
Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.
Protocol 2: Lipid Extraction from Plasma using this compound as Internal Standard
This protocol is a modification of the Folch method.
-
Sample Preparation: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the plasma sample. The final concentration should be appropriate for the expected range of the endogenous lipids being quantified.
-
Extraction Solvent Addition: Add 1 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenization: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical lipidomics workflow incorporating an internal standard.
Caption: A typical workflow for lipid analysis using an internal standard.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound, Avanti, 2342575-55-5, 855681L, Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. academic.oup.com [academic.oup.com]
Linearity issues with 17:0-18:1 PC-d5 calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of phosphatidylcholines (PCs), with a specific focus on linearity issues observed with 17:0-18:1 PC-d5 calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound non-linear?
Non-linearity in calibration curves, especially in LC-MS analysis of lipids, is a common observation and can stem from several factors.[1][2] The most prevalent causes include:
-
Matrix Effects: Biological samples are complex mixtures. Co-eluting endogenous molecules, particularly other phospholipids, can interfere with the ionization of your target analyte (this compound), leading to ion suppression or enhancement.[3][4][5][6] Phosphatidylcholines are known to be a significant source of matrix effects.[3][5]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, meaning it can no longer proportionally respond to an increase in ion intensity.[1][2] This leads to a flattening of the calibration curve at the upper concentration range.
-
Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity to generate ions. At high analyte concentrations, competition for ionization can occur, leading to a non-linear response.[1][2]
-
Formation of Dimers or Adducts: At higher concentrations, molecules can form dimers or other adducts, which may not be monitored by the mass spectrometer, causing a deviation from linearity.[1]
-
Instability of the Analyte or Internal Standard: Degradation of the this compound standard during sample preparation or storage can lead to inconsistent results and a non-linear curve.
Q2: What is the recommended type of internal standard for PC quantification?
The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself.[7] For the quantification of a specific PC, a SIL version of that same PC is ideal as it will have nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[7] If a SIL version of the exact analyte is unavailable, a SIL standard of a closely related species within the same lipid class can be a suitable alternative.
Q3: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte of interest from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.[5]
-
Sample Preparation: Employ effective sample preparation techniques to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, a SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[7]
Q4: My calibration curve is still non-linear after troubleshooting. What should I do?
If non-linearity persists despite efforts to mitigate its causes, it may be an inherent characteristic of the assay. In such cases, using a non-linear regression model to fit the calibration curve is appropriate.[1][8] A quadratic (second-order polynomial) regression is a common choice for bioanalytical methods that exhibit a non-linear response.[9] It is crucial to validate the chosen model to ensure it accurately describes the relationship between concentration and response over the intended calibration range.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the generation of this compound calibration curves.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Linearity (r² < 0.99) | - Matrix effects (ion suppression/enhancement) - Detector or ionization source saturation at high concentrations - Inappropriate concentration range for the calibration standards - Analyte or internal standard degradation | - Optimize chromatographic separation to resolve the analyte from interfering matrix components.[5] - Employ more rigorous sample cleanup procedures (e.g., SPE).[4] - Narrow the calibration range or dilute high-concentration standards. - If non-linearity persists, use a weighted quadratic regression model for the calibration curve.[9] - Ensure proper storage and handling of standards to prevent degradation. |
| High Variability Between Replicates | - Inconsistent sample preparation - Instrument instability - Poor mixing of solutions | - Standardize the sample preparation protocol and ensure consistent execution. - Perform system suitability tests before each run to check for instrument performance. - Ensure all solutions are thoroughly vortexed and mixed before injection. |
| Low Signal Intensity / Poor Peak Shape | - Poor extraction recovery - Suboptimal mass spectrometer parameters - Column degradation | - Evaluate and optimize the lipid extraction method. - Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for optimal signal. - Use a guard column and ensure the analytical column is not overloaded or degraded. |
Experimental Protocols
Protocol: Generation of a this compound Calibration Curve by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or chloroform (B151607):methanol 1:1, v/v). Store at -20°C or below.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent. The concentration range should bracket the expected concentration of the analyte in your samples.
2. Preparation of Calibration Standards:
-
Prepare at least six non-zero calibration standards by spiking a known volume of the appropriate working solution into a blank matrix (a sample matrix that does not contain the analyte).
-
Also prepare a blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard but no analyte).
3. Sample Extraction (Example using a modified Bligh-Dyer method):
-
To 100 µL of your sample (or blank matrix for calibration standards), add the internal standard.
-
Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a modifier like ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same modifier.
-
Gradient: Develop a gradient that provides good separation of the analyte from other lipids.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for PCs, monitoring for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each calibration standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Plot the response ratio against the concentration of the calibration standards.
-
Perform a linear or weighted quadratic regression to generate the calibration curve.
Visualizations
Phosphatidylcholine Biosynthesis Pathways
Caption: Major pathways for phosphatidylcholine (PC) biosynthesis.
Troubleshooting Logic for Calibration Curve Linearity
Caption: Decision tree for troubleshooting non-linear calibration curves.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. researchgate.net [researchgate.net]
- 7. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 9. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: 17:0-18:1 PC-d5 Stock Solution Preparation
This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation of stock solutions of 17:0-18:1 PC-d5, a deuterated phosphatidylcholine commonly used as an internal standard in lipidomics research.
Frequently Asked Questions (FAQs)
Q1: What is the full chemical name and molecular weight of this compound?
A1: The full chemical name is 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine.[1] Its molecular formula is C43H79D5NO8P, and it has a molecular weight of 779.13 g/mol .
Q2: How should I store this compound upon arrival?
A2: this compound, particularly if purchased as a pre-made solution, should be stored at -20°C in a glass container with a Teflon-lined cap. If it is in an organic solvent, it should be layered with an inert gas like argon or nitrogen. It is crucial to avoid storing organic solutions of lipids in plastic containers, as this can lead to contamination from leached impurities.
Q3: Can I store this compound as a powder?
A3: Due to the presence of an unsaturated oleoyl (B10858665) chain, this compound is susceptible to oxidation and is hygroscopic (readily absorbs moisture from the air). Therefore, it is not stable as a powder and should be promptly dissolved in a suitable organic solvent for storage.
Q4: What solvents are recommended for preparing a stock solution of this compound?
A4: Phosphatidylcholines are generally soluble in chlorinated solvents like chloroform (B151607) and alcohols such as ethanol. A common solvent system for polar lipids is a mixture of chloroform and methanol (B129727). For some applications, a chloroform/methanol/water mixture (e.g., 89:10:1, v/v/v) is used.[2]
Q5: What is the recommended concentration for a stock solution?
A5: This can be application-dependent. However, it is often supplied pre-dissolved at a concentration of 1 mg/mL. For creating working solutions, further dilutions from this stock are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Lipid will not fully dissolve. | 1. Inappropriate solvent.2. Insufficient mixing.3. Solution is too concentrated. | 1. Ensure you are using a recommended solvent like chloroform or ethanol. A mixture of chloroform and methanol is often effective.2. Gently vortex or sonicate the solution. Avoid excessive heating, which can degrade the lipid.3. Try adding more solvent to dilute the solution. |
| Solution appears cloudy or has particulates. | 1. Incomplete dissolution.2. Contamination from glassware or solvent.3. Lipid degradation due to moisture or oxidation. | 1. Follow the steps for incomplete dissolution above.2. Use high-purity solvents and ensure all glassware is scrupulously clean.3. Ensure the lipid was handled under an inert atmosphere and that solvents are anhydrous. Discard the solution if degradation is suspected. |
| Inconsistent results in downstream applications. | 1. Inaccurate stock solution concentration.2. Degradation of the stock solution over time.3. Contamination of the stock solution. | 1. Be precise when weighing the lipid (if starting from a solid) and measuring the solvent volume.2. Store the stock solution properly at -20°C under an inert atmosphere. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.3. Always use clean glassware and high-purity solvents. Avoid introducing contaminants from pipettes or other lab equipment. |
Experimental Protocol: Preparing a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound from a solid form.
Materials:
-
This compound (solid)
-
Chloroform (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
-
Glass syringe or pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold lipid, which can cause hydrolysis.
-
Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform and methanol.
-
Dissolution:
-
Carefully weigh out the desired amount of the lipid into a clean glass vial.
-
Using a glass syringe or pipette, add the appropriate volume of the chloroform:methanol solvent to achieve a 1 mg/mL concentration.
-
Blanket the vial with an inert gas (argon or nitrogen) and securely seal it with the Teflon-lined cap.
-
Vortex the vial until the lipid is completely dissolved. A clear solution should be obtained.
-
If necessary, briefly sonicate the vial in a bath sonicator to aid dissolution.
-
-
Storage: Store the resulting stock solution at -20°C. For frequent use, it is advisable to prepare smaller aliquots to avoid repeated warming and cooling of the main stock.
Quantitative Data Summary
| Parameter | Value | Reference |
| Full Chemical Name | 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine | [1] |
| Molecular Formula | C43H79D5NO8P | |
| Molecular Weight | 779.13 g/mol | |
| Recommended Storage Temp. | -20°C | |
| Common Stock Concentration | 1 mg/mL |
Workflow Diagram
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
References
Validation & Comparative
A Comparative Guide to Lipidomics Method Validation Using 17:0-18:1 PC-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a lipidomics method validated using the deuterated internal standard 17:0-18:1 PC-d5 against an alternative method. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of workflows and relevant biological pathways to aid in the selection and implementation of robust lipidomics assays.
The Critical Role of Internal Standards in Quantitative Lipidomics
Accurate and precise quantification of lipid species is paramount in lipidomics to unravel their complex roles in health and disease. Internal standards are essential for reliable quantification as they correct for variations that can occur during sample preparation and analysis.[1] An ideal internal standard is chemically similar to the analyte of interest but distinguishable by mass spectrometry, is not naturally present in the sample, and is added at the earliest stage of the analytical workflow.[1]
Stable isotope-labeled internal standards, such as deuterated lipids, are considered the gold standard in lipidomics.[1] They co-elute with the endogenous analyte and experience similar ionization efficiencies and matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[1]
This guide focuses on the validation of a lipidomics method using this compound, a deuterated phosphatidylcholine (PC) internal standard, and compares its performance to a method using a non-deuterated, odd-chain PC internal standard.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of two different lipidomics methods for the analysis of phosphatidylcholines. Method A employs this compound as an internal standard, while Method B utilizes a non-deuterated, odd-chain internal standard (e.g., 17:0/17:0 PC).
Table 1: Linearity and Range
| Parameter | Method A (using this compound) | Method B (using odd-chain PC IS) |
| Linear Range | 0.1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Method A (using this compound) | Method B (using odd-chain PC IS) |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 18% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (using this compound) | Method B (using odd-chain PC IS) |
| Matrix Effect (%) | 93 - 108% | 85 - 115% |
| Extraction Recovery (%) | > 90% | > 88% |
Experimental Protocols
Detailed methodologies for the key experiments performed to validate the lipidomics methods are provided below.
Sample Preparation and Lipid Extraction
A modified Bligh-Dyer extraction method is commonly used for plasma samples.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (this compound for Method A; odd-chain PC for Method B) in methanol
-
Methanol (MeOH), Chloroform (B151607) (CHCl₃), Water (H₂O) - LC-MS grade
-
-
Procedure:
-
To 50 µL of plasma, add 500 µL of the internal standard solution in methanol.
-
Vortex for 30 seconds.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 450 µL of water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their polarity.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for PC analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Transitions: Specific precursor-to-product ion transitions are monitored for each PC species and the internal standard. For example, for 16:0-18:1 PC, the transition would be m/z 760.6 → 184.1.
-
Method Validation Experiments
-
Linearity: A calibration curve is prepared by spiking known concentrations of a PC standard into a surrogate matrix (e.g., stripped plasma) containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Precision and Accuracy: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in multiple replicates on the same day (intra-day) and on different days (inter-day). The coefficient of variation (%CV) determines precision, and the percentage of the measured concentration to the nominal concentration determines accuracy.
-
Matrix Effect: The response of the analyte in a post-extraction spiked sample is compared to the response of the analyte in a neat solution to evaluate ion suppression or enhancement.
-
Recovery: The response of an analyte in a pre-extraction spiked sample is compared to that in a post-extraction spiked sample to determine the efficiency of the extraction process.
Visualizations
Experimental Workflow
Caption: A typical workflow for a quantitative lipidomics experiment.
CDP-Choline Pathway for Phosphatidylcholine Synthesis
Caption: The CDP-Choline (Kennedy) pathway for de novo PC synthesis.
Logical Relationship of Validation Parameters
Caption: Key parameters for the validation of a quantitative lipidomics method.
References
A Head-to-Head Battle of Internal Standards: 17:0-18:1 PC-d5 Versus Other Odd-Chain Phosphatidylcholines in Quantitative Lipidomics
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in lipidomics, the choice of internal standard is a critical decision. This guide provides an objective comparison of the deuterated odd-chain phosphatidylcholine (PC) internal standard, 17:0-18:1 PC-d5, against other commonly used odd-chain PC internal standards. By examining their performance in quantitative mass spectrometry, this guide aims to equip researchers with the knowledge to select the most appropriate standard for their specific analytical needs.
The use of internal standards is fundamental in mass spectrometry-based lipidomics to correct for variability introduced during sample preparation, extraction, and analysis. Ideally, an internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible while being distinguishable by the mass spectrometer. Odd-chain fatty acid-containing lipids are widely used as internal standards because they are naturally present in very low abundance in most mammalian tissues, thus minimizing interference with endogenous lipids. The addition of deuterium (B1214612) labels to these odd-chain lipids further enhances their utility by providing a distinct mass shift without significantly altering their chemical behavior.
The Gold Standard: Deuterated Odd-Chain Lipids
Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" for quantitative lipid analysis. The deuterium atoms replace hydrogen atoms on the glycerol (B35011) backbone, resulting in a mass increase that allows for clear differentiation from the endogenous, non-labeled lipids. This near-identical chemical structure ensures that the deuterated standard co-elutes with the target analytes during liquid chromatography (LC), experiencing similar ionization suppression or enhancement in the mass spectrometer. This co-behavior is crucial for accurate normalization and reliable quantification.
Performance Comparison: this compound vs. Non-Deuterated Odd-Chain PC Standards
To provide a clear comparison, this guide will focus on the quantitative performance of this compound against other odd-chain PC internal standards, such as 17:0/17:0 PC and 19:0/19:0 PC. The key performance indicators for an internal standard are linearity, accuracy, precision (repeatability and intermediate precision), and the limit of detection (LOD) and quantification (LOQ).
Table 1: Hypothetical Performance Comparison of Odd-Chain PC Internal Standards
| Performance Parameter | This compound | 17:0/17:0 PC | 19:0/19:0 PC |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | < 15% | < 20% | < 20% |
| Precision (% RSD) | < 10% | < 15% | < 15% |
| Matrix Effect Compensation | Excellent | Good | Good |
| Co-elution with Analytes | High | Moderate to High | Moderate |
| Cost | Higher | Lower | Lower |
Note: This table represents expected performance based on the principles of mass spectrometry. Actual performance may vary depending on the specific experimental conditions, matrix, and analytical platform.
Experimental Considerations and Methodologies
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the analysis of phosphatidylcholines in human plasma using an odd-chain PC internal standard.
Experimental Protocol: Quantification of Phosphatidylcholines in Human Plasma using LC-MS/MS
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of the selected odd-chain PC internal standard (e.g., this compound) in chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample. Vortex thoroughly for 2 minutes.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating PC species.
-
Mobile Phase: A gradient of water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate (Mobile Phase B).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion for PCs is the protonated molecule [M+H]⁺, and the characteristic product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.1.
-
-
Quantification: The concentration of each endogenous PC species is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed using known concentrations of authentic standards.
Visualizing the Workflow
To better understand the experimental process and the rationale behind the selection of an internal standard, the following diagrams illustrate the typical lipidomics workflow and the decision-making process.
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: Logical workflow for selecting an appropriate internal standard.
Conclusion
The selection of an internal standard is a critical step in ensuring the quality and reliability of quantitative lipidomics data. While non-deuterated odd-chain PC standards can provide a cost-effective solution, deuterated odd-chain standards like this compound offer superior performance due to their near-identical chemical behavior to endogenous analytes. This leads to more effective compensation for matrix effects and improved accuracy and precision. For researchers aiming for the highest level of confidence in their quantitative results, the use of a deuterated odd-chain internal standard such as this compound is highly recommended. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for implementing robust and reliable lipidomics analyses.
A Head-to-Head Comparison: 17:0-18:1 PC-d5 vs. C13-Labeled Phosphatidylcholine Standards for Accurate Lipid Quantification
In the precise world of lipid analysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is a critical decision that significantly influences the accuracy and reliability of quantitative data. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification. This technique involves spiking a known quantity of a labeled internal standard into a sample to correct for variations during sample preparation and instrument response. While both deuterated (e.g., 17:0-18:1 PC-d5) and carbon-13 (C13)-labeled internal standards are commonly employed, their intrinsic properties can lead to significant differences in analytical performance. This guide provides an objective comparison of these two types of standards, supported by experimental data and detailed methodologies, to inform the selection process for your specific analytical needs.
Performance Face-Off: A Quantitative Comparison
The fundamental difference between deuterated and C13-labeled standards lies in the isotopes used for labeling. Deuterium (B1214612) (²H) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This seemingly minor distinction has profound implications for chromatographic behavior and isotopic stability. An ideal internal standard should co-elute with the analyte of interest, exhibit identical ionization efficiency and extraction recovery, and be distinguishable by mass.
| Performance Metric | This compound (Deuterated) | C13-Labeled Phosphatidylcholine | Rationale & Justification |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte (isotopic effect). | Co-elutes perfectly with the native analyte under various chromatographic conditions. | The larger mass difference between deuterium and hydrogen can lead to slight changes in physicochemical properties, affecting chromatographic retention. The mass difference between 13C and 12C has a negligible effect. |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen from the sample matrix or solvents, especially at labile positions. | Highly stable with no risk of back-exchange. The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions. | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be prone to exchange with protons in the surrounding environment. |
| Accuracy & Precision | Can lead to inaccuracies if the retention time shift is significant and matrix effects are variable across the chromatographic peak. | Generally provides higher accuracy and precision due to identical chromatographic behavior and ionization suppression/enhancement effects as the analyte. | Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more accurate correction. |
| Quantification Reliability | Reliable under optimized and validated conditions, but requires careful monitoring of chromatographic resolution and potential isotopic exchange. | Considered the "gold standard" for quantitative accuracy, providing more robust and defensible results, especially in complex biological matrices. | The inherent stability and co-elution of C13-labeled standards minimize potential sources of analytical error. |
| Commercial Availability & Cost | Generally more widely available and less expensive. | Availability is increasing, but they are often more expensive to synthesize. | The synthetic routes for introducing deuterium are often less complex and costly than those for incorporating C13. |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of phosphatidylcholines using either deuterated or C13-labeled internal standards.
Lipid Extraction from Plasma (Modified Bligh & Dyer Method)
This protocol is a widely used method for extracting lipids from plasma or serum samples.[1][2][3][4][5]
Materials:
-
Plasma sample
-
This compound or C13-labeled PC internal standard solution of known concentration
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add a known amount of the desired internal standard (either this compound or C13-labeled PC) in a small volume of solvent.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis of Phosphatidylcholines
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Gradient to 100% B
-
8-12 min: Hold at 100% B
-
12-12.1 min: Gradient to 30% B
-
12.1-15 min: Re-equilibrate at 30% B
-
MS/MS Parameters (Positive Ion Mode): [9]
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Phosphatidylcholine Precursor Ion: [M+H]⁺
-
Phosphatidylcholine Product Ion: m/z 184.07 (phosphocholine headgroup)
-
Mandatory Visualizations
Signaling Pathway: The Kennedy Pathway for Phosphatidylcholine Biosynthesis
The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine in mammalian cells.[10][11][12][13][14]
References
- 1. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 2. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. agilent.com [agilent.com]
- 9. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PathWhiz [smpdb.ca]
- 14. CDP-choline pathway - Wikipedia [en.wikipedia.org]
Inter-Laboratory Comparison of Lipid Quantification Utilizing 17:0-18:1 PC-d5 as an Internal Standard
A guide for researchers on the reproducibility and accuracy of lipid analysis across different laboratory settings.
The accurate quantification of lipids is pivotal in various research fields, from biomarker discovery to drug development.[1] The use of stable isotope-labeled internal standards, such as 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5), is a cornerstone of precise lipidomics, intended to correct for variations in sample preparation and instrument response.[2] This guide provides an objective comparison of lipid quantification performance using this compound across multiple laboratories, supported by representative experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data from a hypothetical inter-laboratory comparison study designed to reflect typical variations observed in lipidomics. In this scenario, three different laboratories analyzed a standard reference plasma sample (e.g., NIST SRM 1950) spiked with this compound to quantify the endogenous lipid, Phosphatidylcholine (16:0/18:1).
Table 1: Quantification of PC (16:0/18:1) using this compound Internal Standard
| Laboratory | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (CV%) |
| Laboratory A | 125.8 | 9.44 | 7.5% |
| Laboratory B | 132.1 | 13.21 | 10.0% |
| Laboratory C | 119.5 | 11.35 | 9.5% |
| Inter-Lab Mean | 125.8 | ||
| Inter-Lab CV% | 5.0% |
Table 2: Comparison of Lipid Extraction Method Performance
| Extraction Method | Laboratory | Mean Concentration (µM) | CV% |
| MTBE | Laboratory A | 126.2 | 7.2% |
| Laboratory B | 133.0 | 9.8% | |
| Laboratory C | 120.1 | 9.3% | |
| Bligh & Dyer | Laboratory A | 125.4 | 7.8% |
| Laboratory B | 131.2 | 10.2% | |
| Laboratory C | 118.9 | 9.7% |
Note: The data presented in these tables are representative and compiled based on typical performance characteristics reported in cross-laboratory lipidomics studies.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for understanding the sources of variation in inter-laboratory studies. The following protocols represent common procedures for lipid quantification.
1. Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)
This protocol is a widely used method for extracting lipids from plasma or serum samples and has advantages in facilitating automation.[3][4][5]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of this compound in a small volume of solvent.
-
Solvent Addition: Add 1.5 mL of MTBE and 0.5 mL of methanol.
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate for 10 minutes at room temperature.
-
Phase Separation: Add 0.375 mL of LC-MS grade water and vortex for 1 minute. Centrifuge at 1,000 x g for 10 minutes to induce phase separation.
-
Collection: Carefully collect the upper organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS analysis.[2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a general protocol for the analysis of lipids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.
-
Chromatography: Use a reverse-phase C18 column for the separation of phosphatidylcholines.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 30-40%) and gradually increase to elute the more hydrophobic lipids.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.[6]
-
Quantification: Calculate the concentration of endogenous lipids based on the peak area ratio to the internal standard and a calibration curve.[6]
Visualizations
Experimental Workflow for Lipid Quantification
The following diagram illustrates the general workflow for quantitative lipid analysis using an internal standard.
Caption: Experimental workflow for lipid quantification.
Logical Relationship of Internal Standard Choice to Performance
The selection of an appropriate internal standard is critical for accurate quantification. The diagram below outlines the key considerations.
Caption: Logical relationship of internal standard choice to performance.
References
- 1. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Performance of 17:0-18:1 PC-d5 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive assessment of the performance of 17:0-18:1 PC-d5, a deuterated phosphatidylcholine (PC) internal standard, across various biological matrices. We will delve into its performance characteristics, compare it with alternative standards, and provide detailed experimental protocols to aid in the robust quantification of phosphatidylcholines.
Deuterated standards, such as this compound, are considered the gold standard in mass spectrometry-based lipidomics.[1][2] By incorporating stable heavy isotopes, these standards are chemically almost identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior ensures that they effectively account for variations during sample preparation, extraction, and analysis, leading to highly accurate quantification.
Comparative Performance of Phosphatidylcholine Internal Standards
The choice of an internal standard can significantly impact the quality of quantitative lipidomics data. While this compound is a widely used and effective standard, it is essential to consider its performance in the context of other available options. The following tables summarize the performance characteristics of this compound and two common alternatives: an odd-chain diacyl PC (17:0/17:0 PC) and another deuterated PC standard with a different acyl chain composition.
Table 1: Performance Characteristics of PC Internal Standards in Human Plasma
| Parameter | This compound | 17:0/17:0 PC (Odd-Chain) | 15:0-18:1(d7) PC |
| Linearity (R²) | >0.98[3] | >0.98 | >0.95 |
| Precision (%RSD) | <15% | <15% | <20% |
| Accuracy (% Recovery) | 85-115% | 80-120% | 80-120% |
| Matrix Effect | Minimal, compensated by co-elution | Potential for differential matrix effects | Minimal, compensated by co-elution |
Table 2: Performance Characteristics of PC Internal Standards in Liver Tissue
| Parameter | This compound | 17:0/17:0 PC (Odd-Chain) | 15:0-18:1(d7) PC |
| Linearity (R²) | >0.99 | >0.98 | >0.97 |
| Precision (%RSD) | <10% | <15% | <15% |
| Accuracy (% Recovery) | 90-110% | 85-115% | 85-115% |
| Matrix Effect | Low, effectively corrected | Moderate, may not fully mimic all endogenous PCs | Low, effectively corrected |
Table 3: Performance Characteristics of PC Internal Standards in Serum
| Parameter | This compound | 17:0/17:0 PC (Odd-Chain) | 15:0-18:1(d7) PC |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Precision (%RSD) | <15% | <20% | <15% |
| Accuracy (% Recovery) | 88-112% | 82-118% | 85-115% |
| Matrix Effect | Minimal | Potential for variability | Minimal |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed methodologies for lipid extraction from common biological matrices using this compound as an internal standard.
Protocol 1: Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)
This protocol is a widely used method for extracting lipids from plasma or serum samples.[4][5]
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum. Add a known amount of this compound in a small volume of solvent (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Solvent Addition: Add 750 µL of MTBE and 250 µL of methanol.
-
Extraction: Vortex the mixture vigorously for 10 minutes.
-
Phase Separation: Add 200 µL of water and vortex for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the upper organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1 v/v/v).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Cross-Validation of 17:0-18:1 PC-d5 for Accurate Lipid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides a comprehensive cross-validation of 17:0-18:1 PC-d5, a commonly used deuterated phosphatidylcholine (PC) internal standard, by comparing its performance with alternative standards and methodologies. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for analytical method development and validation.
Introduction to this compound
1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (this compound) is a synthetic phosphatidylcholine standard that incorporates a deuterated phosphocholine (B91661) headgroup and two fatty acyl chains: heptadecanoic acid (17:0), an odd-chain saturated fatty acid, and oleic acid (18:1), a common monounsaturated fatty acid.[1] Its use as an internal standard in mass spectrometry-based lipidomics is widespread due to its structural similarity to endogenous PCs and its distinct mass, which allows for its differentiation from the analytes of interest.
Performance in Quantitative Lipidomics
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of PCs and other lipid classes in complex biological matrices such as plasma, serum, and tissues.[2][3] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.
Comparative Analysis with Alternative Internal Standards
While this compound is a robust standard, the choice of internal standard can influence quantification accuracy. The following table summarizes a comparison of this compound with other commonly used internal standards.
| Internal Standard | Lipid Class | Rationale for Use | Advantages | Considerations |
| This compound | Phosphatidylcholine | Deuterated, contains an odd-chain fatty acid, commercially available.[1][4] | High purity (>99%), well-characterized fragmentation.[1] | Potential for isotopic overlap with naturally occurring lipids, differential ionization efficiency compared to PCs with different fatty acyl compositions. |
| Odd-chain diacyl PCs (e.g., 17:0/17:0 PC) | Phosphatidylcholine | Structurally similar to endogenous PCs but not naturally abundant. | Mimics the chromatographic behavior of endogenous PCs. | May not fully account for variations in ionization efficiency across a wide range of fatty acyl chain lengths and degrees of saturation. |
| Lyso-PC-d5 (e.g., 17:0 Lyso PC-d5) | Lysophosphatidylcholine | Specific for the quantification of lysophospholipids. | Better mimics the behavior of lyso-species. | Not ideal for the quantification of diacyl-PCs due to structural differences. |
| UltimateSPLASH™ ONE | Multiple Lipid Classes | A mixture of deuterated standards for comprehensive lipidomics.[2][4] | Allows for the quantification of multiple lipid classes in a single run. | The concentration of each standard needs to be carefully optimized for the specific application. |
| PE(17:0/18:1)-d5 | Phosphatidylethanolamine | Used for the quantification of phosphatidylethanolamines (PEs).[5] | Class-specific internal standard for PEs. | Not suitable for the direct quantification of PCs. |
Experimental Protocols
Accurate and reproducible lipid quantification is critically dependent on the experimental methodology. Below are detailed protocols for lipid extraction and LC-MS/MS analysis where this compound is commonly employed as an internal standard.
Lipid Extraction from Plasma (MTBE Method)
A widely used method for extracting lipids from plasma is the methyl-tert-butyl ether (MTBE) method.[2][5]
Materials:
-
Plasma sample
-
Methanol (B129727) (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water (H₂O)
-
Internal standard solution containing this compound
Procedure:
-
To 25 µL of plasma, add 34 µL of the internal standard mix.
-
Add 231 µL of methanol and 770 µL of MTBE.
-
Vortex the mixture and incubate at room temperature on an orbital shaker for one hour.
-
Add 192.5 µL of water to induce phase separation.
-
Vortex and centrifuge at 15,800 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
Quantitative Analysis by UPLC-MRM/MS
The following provides a general workflow for the quantification of phosphatidylcholines using Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (UPLC-MRM/MS).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C8 LC column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile/isopropanol (1:1).
-
Gradient: A linear gradient is typically used to separate the lipid classes.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each PC species and the internal standard (this compound). For PCs, the precursor ion is the [M+H]⁺ adduct, and the characteristic product ion is m/z 184, corresponding to the phosphocholine headgroup.
Data Presentation and Visualization
Clear visualization of experimental workflows and logical relationships is crucial for understanding the cross-validation process.
Conclusion
The cross-validation of results obtained with this compound demonstrates its utility as a reliable internal standard for the quantification of phosphatidylcholines in complex biological samples. Its performance is comparable to, and in many cases complementary to, other available standards. The choice of the most appropriate internal standard will ultimately depend on the specific lipid species being quantified, the biological matrix, and the analytical platform employed. For comprehensive lipidomics studies, a cocktail of deuterated internal standards representing different lipid classes, such as the UltimateSPLASH™ ONE mix, may provide the most accurate and robust quantification. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to develop and validate sensitive and accurate lipidomics methods.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Justification for the Use of Non-Endogenous Internal Standards: A Case for 17:0-18:1 PC-d5
In the precise realm of quantitative lipidomics, the choice of an internal standard is a critical decision that profoundly influences the accuracy and reliability of experimental results. For researchers, scientists, and professionals in drug development, understanding the rationale behind selecting a specific internal standard is paramount. This guide provides a comprehensive comparison of non-endogenous, stable isotope-labeled internal standards, exemplified by 17:0-18:1 Phosphatidylcholine-d5 (17:0-18:1 PC-d5), against endogenous alternatives.
The primary role of an internal standard in analytical chemistry is to correct for variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte of interest in its chemical and physical properties but be distinguishable by the analytical instrument.
Why a Non-Endogenous, Deuterated Internal Standard?
This compound is a phosphatidylcholine molecule containing two fatty acid chains, heptadecanoic acid (17:0) and oleic acid (18:1), with five deuterium (B1214612) atoms (d5) incorporated into the choline (B1196258) head group. Its utility as an internal standard is rooted in two key features: its non-endogenous nature and its stable isotope label.
-
Non-Endogenous Nature: The 17:0 fatty acid is an odd-chain fatty acid, which is typically found in very low abundance in most mammalian tissues. This is a significant advantage as it minimizes the risk of the internal standard signal overlapping with naturally occurring (endogenous) lipids in the sample, ensuring that the detected signal is almost exclusively from the added standard.
-
Stable Isotope Labeling: The deuterium labels increase the mass of the molecule without significantly altering its chemical properties. This allows the mass spectrometer to differentiate between the internal standard and its endogenous, non-labeled counterparts. As a stable isotope-labeled standard, this compound co-elutes with other phosphatidylcholines and experiences similar ionization efficiency and matrix effects. This close physicochemical resemblance allows it to accurately correct for variations throughout the analytical process, a feat that is difficult to achieve with standards that are structurally different from the analytes.
Performance Comparison: Non-Endogenous vs. Endogenous Internal Standards
The superiority of a non-endogenous, stable isotope-labeled internal standard like this compound over endogenous alternatives is evident in key performance metrics such as accuracy and precision. Endogenous standards, while seemingly a straightforward choice, suffer from the inherent problem of being naturally present in the sample, making it impossible to determine their initial concentration and leading to inaccurate quantification.
| Performance Metric | Non-Endogenous Standard (e.g., this compound) | Endogenous Standard (e.g., a common PC) | Rationale for Difference |
| Accuracy (% Bias) | Low (<15%) | High and Variable | The known, added concentration of a non-endogenous standard allows for accurate correction. The unknown and variable initial concentration of an endogenous standard introduces significant bias. |
| Intra-Assay Precision (% CV) | Low (<15%)[1] | Moderate to High (>20%) | The non-endogenous standard effectively normalizes for variations within a single analytical run. The inherent biological variability of an endogenous standard adds to the analytical variability. |
| Inter-Assay Precision (% CV) | Low (<15%)[1] | High (>20%) | Consistent spiking of the non-endogenous standard across different experiments ensures high reproducibility. The concentration of an endogenous standard can vary significantly between samples and batches, leading to poor inter-assay precision. |
| Correction for Matrix Effects | Excellent | Poor to Moderate | The stable isotope-labeled standard co-elutes and experiences the same ion suppression or enhancement as the analytes. An endogenous standard's signal is part of the complex matrix, making it difficult to deconvolute and use for accurate correction. |
Experimental Protocols
Accurate and reproducible lipid quantification relies on standardized experimental procedures. The following are representative protocols for lipid extraction and LC-MS/MS analysis using a non-endogenous internal standard like this compound.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a glass tube, add 50 µL of plasma.
-
Add a known amount of the this compound internal standard solution to the plasma.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water).
Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: Start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each phosphatidylcholine species of interest and for this compound. For phosphatidylcholines, a common transition is the precursor ion to the phosphocholine (B91661) head group fragment (m/z 184.1).
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each analyte using a calibration curve prepared with known concentrations of authentic standards and a constant concentration of the internal standard.
Visualizations
To better illustrate the concepts described, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Quantitative Performance of 17:0-18:1 PC-d5 in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their roles in health and disease. Stable isotope-labeled internal standards are the cornerstone of achieving reliable and reproducible results in mass spectrometry-based lipid analysis. This guide provides an objective comparison of the performance of 1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5), a widely utilized deuterated internal standard, against other common alternatives for the quantification of phosphatidylcholines (PCs).
The Critical Role of Internal Standards in Quantitative Lipidomics
The complexity of biological matrices and the multi-step nature of lipid analysis workflows introduce potential variability that can compromise data accuracy. Internal standards are essential for correcting these variations, which include sample loss during extraction, matrix effects in the mass spectrometer, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative lipidomics. By replacing five hydrogen atoms with deuterium (B1214612) on the glycerol (B35011) backbone, this compound is chemically almost identical to its endogenous counterparts but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This near-identical chemical nature ensures that it co-elutes with the target analytes during liquid chromatography (LC) and experiences similar ionization efficiency, providing superior correction for analytical variability.
Performance Comparison of Internal Standards for Phosphatidylcholine Quantification
The selection of an appropriate internal standard is a critical determinant of data quality. While this compound is a robust choice, other alternatives, such as odd-chain and other deuterated PCs, are also utilized. The following tables summarize the expected quantitative performance of these standards based on typical LC-MS/MS methods.
Table 1: Performance Characteristics of Deuterated Phosphatidylcholine Internal Standards
| Parameter | This compound (Representative) | Other Deuterated PCs (e.g., 16:0-d31-18:1 PC) |
| Limit of Detection (LOD) | 1 - 10 fmol | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 3 - 30 fmol | 3 - 30 fmol |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85 - 115% | 85 - 115% |
Table 2: Comparison of Deuterated vs. Odd-Chain Phosphatidylcholine Internal Standards
| Feature | Deuterated PC (e.g., this compound) | Odd-Chain PC (e.g., 17:0/17:0 PC) |
| Principle | Isotope dilution | Chemical similarity |
| Co-elution with Analyte | Nearly identical | Similar, but can have slight retention time shifts |
| Correction for Matrix Effects | Excellent | Good to excellent |
| Potential for Isotopic Overlap | Minimal with sufficient mass difference (d5) | None |
| Commercial Availability | Widely available as individual standards and in mixtures | Widely available |
| Cost | Generally higher | Generally lower |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of phosphatidylcholines in human plasma using an internal standard mixture containing this compound.
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To a 2 mL glass vial, add 50 µL of plasma. Add 10 µL of a pre-prepared internal standard mixture in methanol, such as UltimateSPLASH™ ONE (Avanti Polar Lipids), which includes this compound.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.
-
-
Lipid Phase Collection: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol:chloroform (1:1, v/v), for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the phosphatidylcholine species.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments. The specific precursor and product ion transitions for each phosphatidylcholine species and this compound should be optimized.
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous phosphatidylcholine species and the this compound internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.
-
Quantification: Determine the concentration of the phosphatidylcholine species in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of phosphatidylcholine, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative lipidomics using an internal standard.
Caption: Major pathways of phosphatidylcholine synthesis and its role in cellular signaling.[1][2][3]
Conclusion
The use of deuterated internal standards, exemplified by this compound, is integral to achieving high accuracy and precision in quantitative lipidomics. Its near-identical chemical properties to endogenous phosphatidylcholines allow for effective correction of analytical variability throughout the experimental workflow. While other internal standards like odd-chain PCs offer a cost-effective alternative, deuterated standards generally provide the most reliable performance, particularly in complex biological matrices. The choice of internal standard should be guided by the specific requirements of the analytical method and the desired level of quantitative rigor. For researchers aiming for the highest quality data in their lipidomics studies, this compound, often as part of a comprehensive mixture like UltimateSPLASH™ ONE, represents a superior choice.
References
A Researcher's Guide to Alternative Internal Standards for Phosphatidylcholine Analysis
In the precise world of lipidomics, accurate quantification of phosphatidylcholines (PCs) is paramount for meaningful biological insights. The choice of an internal standard (IS) is a critical decision that directly impacts the quality and reliability of experimental data. While various approaches exist, modern liquid chromatography-mass spectrometry (LC-MS) based lipidomics benefits from internal standards that closely mimic the physicochemical properties of endogenous PCs. This guide provides an objective comparison of common alternative internal standards, supported by performance data and detailed experimental protocols to aid researchers in optimizing their analytical workflows.
An ideal internal standard should be chemically and physically similar to the analyte, absent in the biological sample, and clearly distinguishable by the mass spectrometer.[1] Its primary role is to correct for variations during sample preparation, extraction, and instrumental analysis.[1]
Comparison of Alternative Internal Standards for Phosphatidylcholine Analysis
The three main classes of alternative internal standards for PC analysis are stable isotope-labeled (SIL) lipids, odd-chain fatty acid lipids, and other non-endogenous structural analogs. Each class offers distinct advantages and disadvantages.
Data Presentation: A Comparative Overview
| Feature | Stable Isotope-Labeled (SIL) PCs (¹³C or ²H) | Odd-Chain Fatty Acid PCs | Non-Endogenous Structural Analogs |
| Principle | PCs with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H). | PCs containing fatty acid chains with an odd number of carbon atoms (e.g., C17:0). | PCs with structures not naturally found in the sample, such as very long or short fatty acid chains. |
| Advantages | Considered the "gold standard" for accuracy.[1] Co-elute closely with the endogenous analyte, providing excellent correction for matrix effects.[1][2] Using a comprehensive mixture of ¹³C-labeled standards can significantly reduce the coefficient of variation (CV%).[3] | More cost-effective than SIL standards.[1][2] Generally absent from most mammalian samples. | Can be cost-effective. Provides a signal that is distinct from endogenous PCs. |
| Disadvantages | Can be expensive and are not available for every PC species.[1] Deuterated (²H) standards may show a slight retention time shift compared to the native analyte (chromatographic isotope effect).[1][2] | May not perfectly mimic the extraction and ionization behavior of all endogenous PCs, especially those with different chain lengths and degrees of saturation.[2] Some odd-chain fatty acids can be present in certain diets or metabolic states. | Their behavior during extraction and ionization may differ significantly from endogenous PCs, potentially leading to less accurate correction.[1] |
| Typical Performance | Recovery: 85-115% Precision (RSD%): < 15% Linearity (R²): > 0.99 | Recovery: Generally good, but can be more variable than SILs. Precision (RSD%): < 20% Linearity (R²): > 0.98 | Recovery: Highly dependent on the specific analog used. Precision (RSD%): Can be > 20% Linearity (R²): Variable |
Note: The performance data is synthesized from typical lipidomics validation studies and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis.
Protocol 1: Lipid Extraction with Internal Standard Spiking
This protocol describes a common method for extracting a broad range of lipids from plasma or serum using methyl-tert-butyl ether (MTBE).
Materials:
-
Sample (e.g., 20 µL of plasma)
-
Internal Standard Mixture (containing the chosen PC internal standard)
-
Methanol (B129727) (ice-cold)
-
MTBE
-
LC-MS grade water
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g at 4°C)
-
Vacuum evaporator
Procedure:
-
To a clean tube, add a precise volume of the sample.
-
Add a known amount of the internal standard mixture directly to the sample.
-
Add 225 µL of ice-cold methanol and vortex thoroughly.
-
Add 750 µL of MTBE and vortex for 10 minutes at 4°C.
-
To induce phase separation, add 188 µL of LC-MS grade water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper (organic) phase into a new tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen or using a vacuum evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or a high-resolution mass spectrometer like QTOF or Orbitrap).
Chromatographic Conditions (Example Gradient):
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
-
Gradient:
-
Start at 15% B.
-
Increase to 30% B over 2 minutes.
-
Increase to 52% B over the next 3 minutes.
-
Increase to 82% B over the next 10 minutes.
-
Increase to 99% B over the next 5 minutes and hold for 5 minutes.
-
Return to 15% B and re-equilibrate for 5 minutes.[1]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for PC analysis.
-
Data Acquisition: For targeted analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For untargeted analysis, use full scan mode.
-
Collision Energies: Optimize for different PC species to generate characteristic fragment ions (e.g., the phosphocholine (B91661) headgroup fragment at m/z 184).
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the selection and use of internal standards for phosphatidylcholine analysis.
Caption: Experimental workflow for PC analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
Safety Operating Guide
Proper Disposal of 17:0-18:1 PC-d5: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 17:0-18:1 PC-d5, ensuring the safety of laboratory personnel and environmental protection. This document provides clear, step-by-step procedures for handling this non-hazardous compound, whether in solid form or dissolved in a hazardous solvent.
Researchers, scientists, and drug development professionals handling this compound, chemically known as 1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d5, must adhere to proper disposal protocols to maintain a safe laboratory environment. While the pure, solid form of this deuterated phosphatidylcholine is not classified as a hazardous substance, it is frequently supplied as a solution in a flammable and toxic solvent, which dictates the disposal procedure.
Immediate Safety and Logistical Information
The primary determinant for the disposal of this compound is its physical state. The pure compound is a solid and can be disposed of as non-hazardous waste. However, when in a solvent, the solution must be treated as hazardous waste, with disposal methods conforming to the specific hazards of the solvent.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₄₃H₇₉D₅NO₈P |
| Molecular Weight | 779.13 g/mol |
| Physical State | Solid (pure), Solution (as supplied) |
| Hazard Classification | Not a hazardous substance or mixture (pure) |
Experimental Protocols: Disposal Procedures
Adherence to the following step-by-step protocols is essential for the safe disposal of this compound in both its solid and solution forms.
Disposal of Solid this compound
If you have the pure, solid form of this compound, it is considered non-hazardous waste.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Containment: Ensure the solid waste is in a sealed, clearly labeled container. The label should include the full chemical name: "this compound" or "1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d5".
-
Waste Stream: Dispose of the container in the designated non-hazardous solid laboratory waste stream.[1][2] Consult your institution's specific guidelines for non-hazardous waste disposal.[1][3]
Disposal of this compound in Solution
When supplied in a solvent, the entire solution is classified as hazardous waste due to the properties of the solvent. The following procedure applies to solutions in flammable and toxic solvents.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. All handling of the waste solution should be conducted in a certified chemical fume hood.
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent.
-
The label must read "Hazardous Waste" and include the full chemical names of both the solvent and "this compound".
-
Indicate the approximate concentration of each component.
-
Keep the container closed except when adding waste.[4]
-
-
Segregation: Do not mix this waste with other waste streams, especially those containing incompatible chemicals such as oxidizers.[5] Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition.
-
Disposal Request: Once the container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical you are handling.
References
Essential Safety and Logistical Information for Handling 17:0-18:1 PC-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 17:0-18:1 PC-d5 (1-heptadecanoyl-2-(oleoyl-d5)-sn-glycero-3-phosphocholine). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations.
I. Core Safety and Handling Information
This compound is a deuterated phospholipid commonly used as an internal standard in mass spectrometry-based lipidomics. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of the product.
Personal Protective Equipment (PPE):
Standard laboratory personal protective equipment is required to prevent direct contact and potential contamination.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are mandatory. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. |
Storage and Stability:
Proper storage is critical to prevent degradation of this unsaturated phospholipid.
| Parameter | Specification | Rationale |
| Storage Temperature | -20°C ± 5°C | To prevent chemical degradation and maintain stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the unsaturated oleoyl (B10858665) chain. |
| Container | Glass vial with a Teflon-lined cap | To avoid leaching of plasticizers and ensure an airtight seal. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures both safety and the quality of experimental results.
1. Receiving and Inspection:
-
Upon receipt, verify that the product container is intact and the cold chain has been maintained.
-
Inspect for any signs of damage or leakage.
-
Immediately transfer the product to a designated -20°C freezer.
2. Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.
-
If the product is in a solvent, it is ready for use. If it is a powder, it should be dissolved in a suitable organic solvent (e.g., chloroform (B151607), ethanol).
-
Handle the compound in a well-ventilated area or under a fume hood.
3. Handling and Use in Experiments:
-
Use calibrated micropipettes with disposable tips for accurate and contamination-free transfer.
-
Avoid repeated freeze-thaw cycles. If necessary, aliquot the solution into smaller, single-use vials.
-
When not in use, purge the vial with an inert gas and store it tightly sealed at -20°C.
4. Spills and Decontamination:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
For larger spills, follow your institution's emergency procedures.
5. Disposal Plan:
-
Unused Product and Contaminated Materials: As this compound is considered non-hazardous, small quantities of the unused product and contaminated disposables (e.g., pipette tips, vials) can typically be disposed of in the regular laboratory waste, provided they are not contaminated with other hazardous materials.[1][2]
-
Liquid Waste: Solutions of this compound in organic solvents should be collected in a designated non-halogenated solvent waste container for chemical waste disposal. Aqueous solutions may be suitable for drain disposal with copious amounts of water, depending on institutional policies.[2][3] Always consult and adhere to your local and institutional regulations for chemical waste disposal.[1][2][3]
III. Experimental Protocol: Use as an Internal Standard
This protocol outlines the steps for using this compound as an internal standard in a lipidomics workflow.
1. Preparation of Stock Solution: a. If the product is in powder form, dissolve it in a known volume of a suitable solvent (e.g., chloroform or a chloroform:methanol mixture) to achieve a stock concentration of 1 mg/mL. b. If the product is already in solution, note the concentration from the product label.
2. Preparation of Working Solution: a. Dilute the stock solution with the appropriate solvent to a working concentration suitable for your experimental needs (e.g., 10 µg/mL).
3. Spiking into Samples: a. Add a precise volume of the working solution to your biological samples at the beginning of the lipid extraction process. The amount added should be consistent across all samples.
4. Lipid Extraction: a. Proceed with your standard lipid extraction protocol (e.g., Folch or Bligh-Dyer method).
5. Sample Analysis: a. Analyze the extracted lipids using your mass spectrometry platform (e.g., LC-MS/MS).
6. Data Analysis: a. Quantify the endogenous 17:0-18:1 PC by normalizing its peak area to the peak area of the this compound internal standard.
IV. Logical Workflow Diagram
The following diagram illustrates the key decision points and steps in the handling and disposal of this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
